Product packaging for AZD-6918(Cat. No.:)

AZD-6918

Cat. No.: B1191579
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

AZD-6918 is a potent and selective small-molecule antagonist of the Tropomyosin-related kinase (Trk) family of receptor tyrosine kinases . Originally developed by AstraZeneca, its clinical development for solid tumours was discontinued after Phase I trials . As a research tool, this compound provides high value for investigating the Trk signaling pathway. Trk receptors (including TrkA, TrkB, and TrkC) are activated by neurotrophins and play key roles in cell survival, differentiation, and proliferation . In vitro studies have demonstrated that this compound induces caspase-dependent apoptosis in neuroblastoma cells and effectively attenuates the brain-derived neurotrophic factor (BDNF)/TrkB-induced protection from chemotherapeutic agents like etoposide . This makes it a critical compound for studying mechanisms of chemo-resistance, particularly in neuroblastoma and other cancers where Trk signaling is implicated . While this compound did not show significant anti-tumor growth as a single agent in vivo, research has indicated a statistically significant stronger anti-tumor effect when used in combination with etoposide, highlighting its potential to increase the sensitivity of cancer cells to cytotoxic drugs . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C20H24N6O2S

Appearance

Solid powder

Synonyms

AZD-6918;  AZD6918;  AZD 6918.; NONE

Origin of Product

United States

Foundational & Exploratory

AZD-6918: A Technical Analysis of its Mechanism of Action as a Trk Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-6918 is a potent and selective, orally active inhibitor of the Tropomyosin receptor kinase (Trk) family of tyrosine kinases, with a primary focus on TrkA.[1][2] Developed by AstraZeneca, this small molecule antagonist reached Phase I clinical trials for the treatment of refractory solid malignancies.[2] However, its clinical development was halted due to an unfavorable pharmacokinetic profile. Despite its discontinuation, the preclinical data for this compound, particularly in the context of neuroblastoma, provides valuable insights into the therapeutic potential of Trk inhibition and the intricacies of the BDNF/TrkB signaling pathway in cancer chemoresistance. This guide provides an in-depth technical overview of the mechanism of action of this compound, supported by available preclinical data and detailed experimental methodologies.

Core Mechanism of Action: Trk Kinase Inhibition

The fundamental mechanism of action of this compound is the antagonism of Trk tyrosine kinases.[1][2] The Trk family, comprising TrkA, TrkB, and TrkC, are high-affinity receptors for the neurotrophin family of growth factors. The binding of neurotrophins, such as Nerve Growth Factor (NGF) to TrkA and Brain-Derived Neurotrophic Factor (BDNF) to TrkB, induces receptor dimerization and autophosphorylation of specific tyrosine residues within the kinase domain. This activation triggers downstream signaling cascades, prominently the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, which are crucial for cell survival, proliferation, and differentiation. In the context of cancer, aberrant activation of the Trk signaling pathway can drive tumor growth, metastasis, and resistance to therapy. This compound exerts its therapeutic effect by binding to the ATP-binding pocket of the Trk kinase domain, thereby preventing phosphorylation and subsequent activation of these downstream oncogenic pathways.

Preclinical Efficacy in Neuroblastoma

The most comprehensive preclinical evaluation of this compound has been in the context of neuroblastoma, a pediatric cancer of the sympathetic nervous system where TrkB expression is often associated with a poor prognosis.

In Vitro Studies

In vitro studies have demonstrated that this compound can induce cell death in TrkB-expressing neuroblastoma cells as a monotherapy. More significantly, it has been shown to reverse the protective effects of BDNF against etoposide-induced cytotoxicity. The combination of this compound and etoposide resulted in a synergistic increase in cell death, highlighting its potential to overcome chemoresistance.

In Vivo Studies

In a neuroblastoma xenograft model, this compound as a single agent did not demonstrate a significant anti-tumor growth effect or a survival advantage. However, when combined with etoposide, the combination therapy led to a statistically significant reduction in tumor growth and a notable survival advantage compared to either agent alone. This in vivo data corroborates the in vitro findings, suggesting that the primary role of this compound in this context is to sensitize cancer cells to the effects of cytotoxic chemotherapy.

Quantitative Data Summary

ParameterValueCell Line/ModelSource
In Vivo Efficacy
This compound MonotherapyNo significant anti-tumor effectNeuroblastoma XenograftLi et al., 2015
This compound + EtoposideStatistically significant tumor growth inhibition and survival advantageNeuroblastoma XenograftLi et al., 2015

Signaling Pathways

The signaling pathway central to the mechanism of this compound in neuroblastoma involves the BDNF/TrkB axis and its downstream effectors.

BDNF_TrkB_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling cluster_drug Drug Intervention TrkB TrkB Receptor PI3K PI3K TrkB->PI3K MAPK MAPK TrkB->MAPK BDNF BDNF BDNF->TrkB Akt Akt PI3K->Akt Survival Cell Survival & Chemoresistance Akt->Survival MAPK->Survival AZD6918 This compound AZD6918->TrkB

Caption: BDNF/TrkB signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Cell Viability Assay
  • Cell Lines: TrkB-expressing neuroblastoma cell lines.

  • Treatment: Cells were treated with varying concentrations of this compound, etoposide, or a combination of both, in the presence or absence of BDNF.

  • Assay: Cell viability was assessed using a standard colorimetric assay (e.g., MTT or WST-1) after a defined incubation period (e.g., 48-72 hours).

  • Data Analysis: The percentage of cell viability relative to untreated controls was calculated. Combination effects were analyzed to determine synergy, additivity, or antagonism.

Cell_Viability_Workflow start Seed TrkB-expressing neuroblastoma cells treatment Treat with this compound, Etoposide, or combination (+/- BDNF) start->treatment incubation Incubate for 48-72 hours treatment->incubation assay Perform MTT/WST-1 assay incubation->assay analysis Analyze cell viability data assay->analysis end Determine synergistic effects analysis->end

Caption: Workflow for in vitro cell viability experiments.

Murine Xenograft Model
  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Implantation: TrkB-expressing neuroblastoma cells were injected subcutaneously or orthotopically into the mice.

  • Treatment: Once tumors reached a palpable size, mice were randomized into treatment groups: vehicle control, this compound alone, etoposide alone, and the combination of this compound and etoposide. This compound was administered orally.

  • Monitoring: Tumor volume was measured regularly (e.g., twice weekly) using calipers. Animal survival was also monitored.

  • Endpoint: The study was terminated when tumors reached a predetermined size or when animals showed signs of morbidity.

  • Data Analysis: Tumor growth curves and Kaplan-Meier survival curves were generated and statistically analyzed.

Xenograft_Workflow start Implant neuroblastoma cells into immunocompromised mice tumor_growth Allow tumors to reach palpable size start->tumor_growth randomization Randomize mice into treatment groups tumor_growth->randomization treatment Administer Vehicle, this compound, Etoposide, or Combination randomization->treatment monitoring Monitor tumor volume and survival treatment->monitoring endpoint Endpoint reached (tumor size/morbidity) monitoring->endpoint analysis Analyze tumor growth and survival data endpoint->analysis conclusion Evaluate in vivo efficacy analysis->conclusion

References

AZD-6918: A Technical Overview of a Potent TrkA Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: AZD-6918 is a potent and selective, orally active antagonist of the Tropomyosin receptor kinase A (TrkA). Developed by AstraZeneca, this small molecule inhibitor was investigated for its potential in oncology. Despite promising preclinical activity, its clinical development was discontinued during Phase I trials due to an unfavorable pharmacokinetic profile. This technical guide provides a comprehensive overview of the available preclinical data on this compound, with a focus on its TrkA antagonist activity, experimental methodologies, and effects on cellular signaling pathways.

Core Data Summary

ParameterCell LineAssay TypeKey FindingsReference
Inhibition of TrkB Phosphorylation TB3 Neuroblastoma CellsWestern BlotThis compound effectively inhibited brain-derived neurotrophic factor (BDNF)-induced phosphorylation of TrkB.[1]
Cell Viability TrkB-expressing Neuroblastoma CellsCellTiter-Glo® Luminescent Cell Viability AssayThis compound induced cell death as a single agent and enhanced the cytotoxic effects of etoposide.[1]
Apoptosis TrkB-expressing Neuroblastoma CellsCaspase-Glo® 3/7 AssayThis compound was shown to induce apoptosis.[1]
In Vivo Antitumor Activity Neuroblastoma Xenograft in nude miceTumor Growth InhibitionA combination of this compound and etoposide resulted in a statistically significant reduction in tumor growth and increased survival compared to either agent alone.[1][2]

Signaling Pathways

This compound exerts its cellular effects by inhibiting the TrkA signaling cascade. Upon binding of its ligand, Nerve Growth Factor (NGF), TrkA dimerizes and autophosphorylates, initiating downstream signaling. This compound, as a TrkA antagonist, blocks these initial activation steps. Preclinical studies, primarily in TrkB-expressing neuroblastoma cells, have elucidated the impact of Trk inhibition on key downstream pathways.[1]

Trk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TrkA TrkA Receptor PI3K PI3K TrkA->PI3K RAS RAS TrkA->RAS NGF NGF NGF->TrkA Binds AZD6918 This compound AZD6918->TrkA Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR GSK3b GSK-3β Akt->GSK3b Inhibits Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription

TrkA Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay
  • Objective: To determine the effect of this compound on the viability of Trk-expressing cancer cells.

  • Method: The CellTiter-Glo® Luminescent Cell Viability Assay (Promega) was utilized.[1]

    • Cells were seeded in 96-well plates and allowed to adhere overnight.

    • The following day, cells were treated with varying concentrations of this compound, etoposide, or a combination of both, in the presence or absence of BDNF.

    • After a 72-hour incubation period, the CellTiter-Glo® reagent was added to each well according to the manufacturer's instructions.

    • Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a plate reader.

Cell_Viability_Workflow A Seed cells in 96-well plates B Overnight incubation A->B C Treat with this compound +/- Etoposide +/- BDNF B->C D 72-hour incubation C->D E Add CellTiter-Glo® reagent D->E F Measure luminescence E->F

Workflow for the Cell Viability Assay.
Western Blot Analysis of Trk Pathway Phosphorylation

  • Objective: To assess the inhibitory effect of this compound on the phosphorylation of TrkB and its downstream signaling proteins.

  • Method: [1]

    • TrkB-expressing neuroblastoma cells were serum-starved and then pre-treated with this compound for a specified time.

    • Cells were subsequently stimulated with BDNF to induce TrkB phosphorylation.

    • Whole-cell lysates were prepared using a lysis buffer containing protease and phosphatase inhibitors.

    • Protein concentrations were determined using a BCA protein assay.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes were blocked and then incubated with primary antibodies specific for phosphorylated TrkB (P-TrkB), total TrkB, phosphorylated Akt (P-Akt), total Akt, phosphorylated mTOR (P-mTOR), total mTOR, phosphorylated GSK-3β (P-GSK-3β), and total GSK-3β.

    • After washing, membranes were incubated with HRP-conjugated secondary antibodies.

    • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow A Serum starve and pre-treat cells with this compound B Stimulate with BDNF A->B C Cell lysis and protein quantification B->C D SDS-PAGE and protein transfer C->D E Antibody incubation (primary and secondary) D->E F ECL detection and visualization E->F

Workflow for Western Blot Analysis.
In Vivo Neuroblastoma Xenograft Model

  • Objective: To evaluate the antitumor efficacy of this compound, alone and in combination with chemotherapy, in a preclinical in vivo model.

  • Method: [1][2]

    • Athymic nude mice were subcutaneously injected with TrkB-expressing neuroblastoma cells.

    • Tumor growth was monitored, and when tumors reached a specified volume, mice were randomized into treatment groups.

    • Treatment groups included vehicle control, this compound alone, etoposide alone, and the combination of this compound and etoposide.

    • This compound was administered orally, while etoposide was given via intraperitoneal injection.

    • Tumor volumes and body weights were measured regularly throughout the study.

    • At the end of the study, or when tumors reached a predetermined size, mice were euthanized, and tumors were excised for further analysis. Survival was also monitored as a key endpoint.

Conclusion

This compound is a potent inhibitor of the Trk family of receptor tyrosine kinases, with demonstrated preclinical activity in neuroblastoma models. While its clinical development was halted due to pharmacokinetic challenges, the available data provide valuable insights for researchers in the field of Trk-targeted therapies. The experimental protocols and signaling pathway information detailed in this guide serve as a technical resource for the design and interpretation of future studies involving Trk inhibitors. Further investigation into the structure-activity relationships of this and similar compounds could inform the development of next-generation Trk antagonists with improved pharmacological properties.

References

AZD-6918 synthesis and purification methods

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of publicly available information indicates that while the exact, validated synthesis and purification protocols for AZD-6918 are not detailed in the scientific literature due to its discontinuation from development, a chemically sound and plausible route can be constructed based on analogous syntheses of related compounds. This technical guide provides a representative methodology for the synthesis and purification of this compound, intended for researchers, scientists, and drug development professionals.

Core Synthesis Strategy

The synthesis of this compound, with the IUPAC name (S)-5-Fluoro-2-[[1-(4-fluorophenyl)ethyl]amino]-6-[(5-isopropoxy-1H-pyrazol-3-yl)amino]nicotinonitrile, can be approached through a convergent synthesis. The key steps involve the sequential nucleophilic aromatic substitution on a di-halogenated nicotinonitrile core. The proposed synthetic pathway is outlined below.

Diagram of the Proposed Synthetic Pathway

AZD6918_Synthesis cluster_0 Starting Materials cluster_1 Synthesis Steps 2,6-dichloro-5-fluoronicotinonitrile 2,6-Dichloro-5- fluoronicotinonitrile Intermediate_1 Intermediate 1 (S)-6-Chloro-5-fluoro-2-[[1-(4-fluorophenyl)ethyl]amino]nicotinonitrile 2,6-dichloro-5-fluoronicotinonitrile->Intermediate_1 Step 1: Nucleophilic Substitution S_amine (S)-1-(4-fluorophenyl)ethanamine S_amine->Intermediate_1 pyrazole_amine 5-Isopropoxy-1H-pyrazol-3-amine AZD6918 This compound pyrazole_amine->AZD6918 Intermediate_1->AZD6918 Step 2: Nucleophilic Substitution

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of (S)-6-Chloro-5-fluoro-2-[[1-(4-fluorophenyl)ethyl]amino]nicotinonitrile (Intermediate 1)

Methodology:

  • To a solution of 2,6-dichloro-5-fluoronicotinonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added (S)-1-(4-fluorophenyl)ethanamine (1.1 eq).

  • Diisopropylethylamine (DIPEA) (1.5 eq) is added dropwise to the reaction mixture at room temperature.

  • The reaction is stirred at 80 °C for 16 hours and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed sequentially with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Step 2: Synthesis of (S)-5-Fluoro-2-[[1-(4-fluorophenyl)ethyl]amino]-6-[(5-isopropoxy-1H-pyrazol-3-yl)amino]nicotinonitrile (this compound)

Methodology:

  • A mixture of Intermediate 1 (1.0 eq), 5-isopropoxy-1H-pyrazol-3-amine (1.2 eq), and potassium carbonate (2.0 eq) in anhydrous dimethyl sulfoxide (DMSO) is prepared.

  • The reaction mixture is heated to 120 °C for 24 hours. The reaction progress is monitored by HPLC.

  • After completion, the mixture is cooled to room temperature and poured into ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

  • The crude solid is subjected to further purification.

Purification Methods

Purification of Intermediate 1
  • Technique: Flash column chromatography.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate).

  • Elution Monitoring: TLC with UV visualization.

Purification of this compound

A multi-step purification protocol is recommended to achieve high purity for the final compound.

  • Crystallization:

    • The crude product is dissolved in a minimal amount of a hot solvent mixture (e.g., ethanol/water or acetonitrile/water).

    • The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

    • The crystals are collected by filtration, washed with a cold solvent, and dried.

  • Preparative HPLC (if necessary):

    • For achieving very high purity (>99.5%), preparative reverse-phase HPLC can be employed.

    • Column: A suitable C18 column.

    • Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Detection: UV at an appropriate wavelength (e.g., 254 nm).

    • The fractions containing the pure product are collected, and the solvent is removed under reduced pressure.

Diagram of a Representative Purification Workflow

Purification_Workflow Crude_AZD6918 Crude this compound (from reaction work-up) Crystallization Crystallization (e.g., Ethanol/Water) Crude_AZD6918->Crystallization Filtration_Drying Filtration & Drying Crystallization->Filtration_Drying Purity_Check_1 Purity Check (HPLC) Filtration_Drying->Purity_Check_1 Prep_HPLC Preparative HPLC Purity_Check_1->Prep_HPLC Purity < 99.5% Pure_AZD6918 Pure this compound (>99.5%) Purity_Check_1->Pure_AZD6918 Purity > 99.5% Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Solvent_Removal Solvent Removal Fraction_Collection->Solvent_Removal Final_Purity_Check Final Purity & Characterization (HPLC, NMR, MS) Solvent_Removal->Final_Purity_Check Final_Purity_Check->Pure_AZD6918

Caption: Multi-step purification workflow for this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data for the proposed synthesis and purification of this compound. Note: These values are hypothetical and intended for illustrative purposes.

StepCompoundMolecular Weight ( g/mol )Yield (%)Purity (HPLC, %)Analytical Data (m/z [M+H]⁺)
1 (Synthesis)Intermediate 1313.1465>95313.0
2 (Synthesis)This compound (Crude)398.4255~90399.2
3 (Crystallization)This compound398.4280>98399.2
4 (Prep. HPLC)This compound (Final)398.4270>99.5399.2

Signaling Pathways

While the synthesis and purification of this compound are the primary focus of this guide, it is relevant to note its mechanism of action as a Trk (Tropomyosin receptor kinase) inhibitor. The diagram below illustrates the general Trk signaling pathway that this compound is designed to inhibit.

Trk_Signaling cluster_membrane Cell Membrane Trk_Receptor Trk Receptor PI3K_Akt PI3K/Akt Pathway Trk_Receptor->PI3K_Akt Activates RAS_MAPK RAS/MAPK Pathway Trk_Receptor->RAS_MAPK Activates PLC_gamma PLCγ Pathway Trk_Receptor->PLC_gamma Activates Neurotrophin Neurotrophin (e.g., NGF, BDNF) Neurotrophin->Trk_Receptor Binds AZD6918 This compound AZD6918->Trk_Receptor Inhibits Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival RAS_MAPK->Cell_Survival Neuronal_Differentiation Neuronal Differentiation PLC_gamma->Neuronal_Differentiation

Caption: Simplified Trk signaling pathway inhibited by this compound.

AZD-6918: A Technical Guide to its Downstream Signaling Pathway Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-6918 is a potent and selective, orally active inhibitor of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases, with activity against both TrkA and TrkB.[1][2] Initially developed by AstraZeneca for the treatment of solid tumors, its clinical development was discontinued.[3][4] However, the mechanism of action and downstream signaling effects of this compound, particularly in the context of neuroblastoma, provide valuable insights for ongoing research in Trk-targeted therapies. This technical guide consolidates the available preclinical data on this compound, focusing on its impact on downstream signaling pathways, and provides detailed experimental methodologies based on published studies.

Core Mechanism of Action: Inhibition of Trk Signaling

The primary mechanism of action of this compound is the inhibition of TrkA and TrkB tyrosine kinases.[1] In many cancers, particularly neuroblastoma, the Brain-Derived Neurotrophic Factor (BDNF) and its high-affinity receptor TrkB are overexpressed.[5][6] The binding of BDNF to TrkB induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain.[7] This phosphorylation creates docking sites for adaptor proteins, leading to the activation of several downstream signaling cascades that promote cell survival, proliferation, and chemoresistance.[5][8][9]

This compound directly inhibits this initial phosphorylation step, thereby blocking the activation of these key downstream pathways. The most well-documented effect of this compound is its ability to attenuate the protective effects of BDNF/TrkB signaling in neuroblastoma cells, rendering them more susceptible to cytotoxic chemotherapy.[1][10]

Affected Signaling Pathways

The inhibition of TrkB by this compound impacts three primary downstream signaling pathways:

  • PI3K/Akt Pathway: This pathway is crucial for cell survival and inhibition of apoptosis.[7][8]

  • RAS/MAPK/ERK Pathway: This cascade is primarily involved in cell proliferation and differentiation.[7][9]

  • PLCγ Pathway: Activation of this pathway leads to the mobilization of intracellular calcium and activation of Protein Kinase C (PKC), influencing various cellular processes.[7][9]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound on Neuroblastoma Cell Viability

Cell LineTrkB ExpressionTreatmentConcentration (µM)ObservationReference
TB3HighThis compound1.25 - 60Dose-dependent induction of cell death at 24 hours.[1]
BE2HighThis compound1.25 - 60Dose-dependent induction of cell death at 24 hours.[1]
KCNRHighThis compound1.25 - 60Dose-dependent induction of cell death at 24 hours.[1]
TB3HighEtoposide + BDNF1 µg/ml (Etoposide), 100 ng/ml (BDNF)BDNF rescued cells from etoposide-induced death.[1]
TB3HighEtoposide + BDNF + this compound1 µg/ml (Etoposide), 100 ng/ml (BDNF), 2.5 µM (this compound)This compound attenuated the protective effect of BDNF.[1]

Table 2: In Vivo Efficacy of this compound in a Neuroblastoma Xenograft Model

Treatment GroupDoseObservationReference
This compound70 mg/kg or 100 mg/kgNo statistically significant anti-tumor growth effect as a single agent.[1]
EtoposideNot specified-[1]
This compound + EtoposideNot specifiedStatistically significant stronger anti-tumor growth effect and survival advantage compared to either agent alone.[1]

Experimental Protocols

Cell Viability (MTS) Assay

This protocol is based on the methodology described by Li et al. (2015).[1]

  • Cell Seeding: Seed neuroblastoma cells (e.g., TB3, BE2, KCNR) in 96-well plates in triplicate and incubate overnight.

  • Drug Treatment:

    • Single Agent: Treat cells with this compound at concentrations ranging from 1.25 µM to 60 µM for 24 hours.

    • Combination Treatment: Pre-treat cells with this compound (e.g., 2.5 µM) for 2 hours. Subsequently, add BDNF (e.g., 100 ng/ml) for 1 hour, followed by the addition of etoposide (e.g., 1-3 µg/ml) for 24 hours.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for a specified period.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader to determine cell viability.

In Vivo Neuroblastoma Xenograft Study

This protocol is a generalized representation based on the in vivo experiments described by Li et al. (2015).[1]

  • Animal Model: Utilize immunodeficient mice (e.g., nude mice).

  • Tumor Implantation: Subcutaneously inject TrkB-expressing neuroblastoma cells (e.g., TB3) to establish xenograft tumors.

  • Treatment Groups: Once tumors reach a palpable size, randomize mice into treatment groups:

    • Vehicle control

    • This compound alone (e.g., 70 mg/kg or 100 mg/kg, administered orally)

    • Etoposide alone

    • This compound in combination with etoposide

  • Treatment Administration: Administer treatments according to a predefined schedule.

  • Tumor Growth Monitoring: Measure tumor volume regularly (e.g., twice weekly) using calipers.

  • Survival Analysis: Monitor mice for signs of toxicity and record survival data.

  • Data Analysis: Compare tumor growth rates and survival curves between the different treatment groups using appropriate statistical methods.

Signaling Pathway and Experimental Workflow Visualizations

BDNF_TrkB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/Akt Pathway cluster_ras RAS/MAPK Pathway cluster_plcg PLCγ Pathway BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Binding & Dimerization P_TrkB p-TrkB (Active) TrkB->P_TrkB Autophosphorylation AZD6918 This compound AZD6918->P_TrkB Inhibition PI3K PI3K P_TrkB->PI3K RAS RAS P_TrkB->RAS PLCG PLCγ P_TrkB->PLCG Akt Akt PI3K->Akt Apoptosis Apoptosis Inhibition Akt->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation IP3_DAG IP3 / DAG PLCG->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Experimental_Workflow_In_Vitro start Start seed_cells Seed Neuroblastoma Cells (96-well plate) start->seed_cells incubate_overnight Incubate Overnight seed_cells->incubate_overnight pretreat_azd Pre-treat with this compound (2 hours) incubate_overnight->pretreat_azd add_bdnf Add BDNF (1 hour) pretreat_azd->add_bdnf add_etoposide Add Etoposide (24 hours) add_bdnf->add_etoposide mts_assay Perform MTS Assay add_etoposide->mts_assay measure_absorbance Measure Absorbance mts_assay->measure_absorbance analyze_data Analyze Cell Viability measure_absorbance->analyze_data end End analyze_data->end In_Vivo_Xenograft_Study_Workflow start Start implant_cells Implant Neuroblastoma Cells into Mice start->implant_cells tumor_growth Allow Tumors to Grow to Palpable Size implant_cells->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treat Administer Treatments (Vehicle, this compound, Etoposide, Combo) randomize->treat monitor Monitor Tumor Growth and Survival treat->monitor analyze Analyze Tumor Volume and Survival Data monitor->analyze end End analyze->end

References

AZD-6918: A Technical Overview of its Selectivity for Tropomyosin Receptor Kinase (Trk) Family Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-6918 is a potent and selective, orally bioavailable inhibitor of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases.[1][2][3][4] The Trk family, comprising TrkA, TrkB, and TrkC, are key regulators of neuronal development, function, and survival. Dysregulation of Trk signaling has been implicated in various cancers, making these kinases attractive therapeutic targets. This compound was developed by AstraZeneca and entered Phase I clinical trials for the treatment of solid tumors.[2] However, its development was discontinued due to an unfavorable pharmacokinetic profile.[5] Despite its discontinuation, the study of this compound provides valuable insights into the development of selective Trk inhibitors.

This technical guide provides a comprehensive overview of the selectivity of this compound for the Trk family of kinases, including detailed experimental methodologies and relevant signaling pathways.

Data Presentation: Selectivity Profile of this compound

Extensive searches of publicly available scientific literature and patent databases did not yield specific quantitative data (e.g., IC50 or Ki values) for the inhibition of TrkA, TrkB, and TrkC by this compound. While described as a "selective inhibitor of the Trk tyrosine kinases," the precise inhibitory constants do not appear to be in the public domain.[1][3] This is not uncommon for compounds whose clinical development is terminated at an early stage.

For illustrative purposes, the following table outlines the expected format for presenting such data, which is crucial for understanding the selectivity profile of any kinase inhibitor.

Kinase TargetAssay TypeInhibition Metric (e.g., IC50, Ki)Value (nM)Reference
TrkABiochemicalIC50Data not available
TrkBBiochemicalIC50Data not available
TrkCBiochemicalIC50Data not available
Off-Target Kinase 1BiochemicalIC50Data not available
Off-Target Kinase 2BiochemicalIC50Data not available

Experimental Protocols

The following sections describe the general experimental methodologies employed to determine the selectivity of kinase inhibitors like this compound.

Biochemical Kinase Inhibition Assays

Biochemical assays are essential for determining the direct inhibitory activity of a compound against a purified kinase. Radiometric and fluorescence-based assays are common formats.

Radiometric Kinase Assay (e.g., ³³P-ATP Filter Binding Assay)

This traditional "gold standard" method directly measures the incorporation of a radiolabeled phosphate from ATP onto a substrate.

  • Reaction Setup: A reaction mixture is prepared containing the purified recombinant Trk kinase (TrkA, TrkB, or TrkC), a suitable substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1 or a specific peptide substrate), and a buffer containing MgCl₂ and ATP.

  • Inhibitor Addition: this compound, at varying concentrations, is added to the reaction mixture. A DMSO control (vehicle) is also included.

  • Initiation and Incubation: The kinase reaction is initiated by the addition of [γ-³³P]ATP. The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration.

  • Termination and Capture: The reaction is stopped by the addition of a solution like phosphoric acid. The reaction mixture is then transferred to a filter membrane (e.g., phosphocellulose), which captures the phosphorylated substrate.

  • Washing: The filter is washed multiple times to remove unincorporated [γ-³³P]ATP.

  • Detection: The amount of radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to the DMSO control. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Fluorescence-Based Kinase Assay (e.g., TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common non-radioactive alternative for high-throughput screening.

  • Reaction Components: The assay utilizes a purified Trk kinase, a biotinylated substrate, ATP, and a europium-labeled anti-phosphotyrosine antibody.

  • Kinase Reaction: The kinase, substrate, ATP, and inhibitor (this compound) are incubated together.

  • Detection: After the kinase reaction, a detection solution containing a streptavidin-conjugated fluorophore (e.g., allophycocyanin, APC) is added.

  • FRET Signal: If the substrate is phosphorylated, the europium-labeled antibody binds to the phosphotyrosine residue. The binding of streptavidin-APC to the biotinylated substrate brings the europium donor and the APC acceptor into close proximity, resulting in a FRET signal upon excitation.

  • Inhibition Measurement: In the presence of an effective inhibitor like this compound, substrate phosphorylation is reduced, leading to a decrease in the FRET signal.

  • Data Analysis: IC50 values are calculated from the dose-response curve of the FRET signal versus inhibitor concentration.

Cellular Assays for Trk Inhibition

Cellular assays are crucial for confirming that the inhibitor can penetrate the cell membrane and inhibit the target kinase in a physiological context.

Western Blotting for Trk Phosphorylation

This method directly assesses the phosphorylation status of Trk receptors in cells.

  • Cell Culture and Treatment: A cell line endogenously expressing a Trk receptor (e.g., a neuroblastoma cell line expressing TrkB) is cultured. The cells are then treated with varying concentrations of this compound for a defined period.

  • Ligand Stimulation: To induce Trk activation and autophosphorylation, the cells are stimulated with the cognate neurotrophin (e.g., BDNF for TrkB) for a short period.

  • Cell Lysis: The cells are lysed to extract total cellular proteins.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each treatment condition are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

  • Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of the Trk receptor (e.g., anti-pTrkB). A primary antibody against the total Trk receptor is used as a loading control.

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the signal is detected using a chemiluminescent substrate.

  • Analysis: The intensity of the bands corresponding to the phosphorylated Trk receptor is quantified and normalized to the total Trk receptor band intensity. This allows for the determination of the concentration-dependent inhibition of Trk phosphorylation by this compound.

Cell Proliferation/Viability Assays

These assays determine the effect of the inhibitor on the growth and survival of cancer cells that are dependent on Trk signaling.

  • Cell Seeding: Cancer cells known to be driven by Trk signaling are seeded into multi-well plates.

  • Compound Treatment: The cells are treated with a range of concentrations of this compound.

  • Incubation: The plates are incubated for a period of time (e.g., 72 hours) to allow for cell proliferation.

  • Viability Measurement: Cell viability is assessed using a variety of methods, such as:

    • MTT/XTT assay: Measures the metabolic activity of viable cells.

    • CellTiter-Glo® assay: Quantifies ATP levels as an indicator of cell viability.

    • Direct cell counting: Using an automated cell counter or hemocytometer.

  • Data Analysis: The results are used to generate a dose-response curve and calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.

Signaling Pathways and Visualizations

Trk receptor activation by their cognate neurotrophins (NGF for TrkA, BDNF and NT-4/5 for TrkB, and NT-3 for TrkC) leads to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades that are crucial for cell survival, proliferation, and differentiation. The primary signaling pathways activated by Trk receptors are the Ras/MAPK pathway, the PI3K/Akt pathway, and the PLCγ pathway. This compound, by inhibiting the kinase activity of Trk receptors, blocks the initiation of these downstream signals.

Below are Graphviz diagrams illustrating the Trk signaling pathway and a general workflow for kinase inhibitor selectivity profiling.

Trk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Neurotrophin Neurotrophin Trk Receptor Trk Receptor Neurotrophin->Trk Receptor Binds p75NTR p75NTR Neurotrophin->p75NTR Dimerization & Autophosphorylation Dimerization & Autophosphorylation Trk Receptor->Dimerization & Autophosphorylation Shc Shc Dimerization & Autophosphorylation->Shc PI3K PI3K Dimerization & Autophosphorylation->PI3K PLCγ PLCγ Dimerization & Autophosphorylation->PLCγ Grb2 Grb2 Shc->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors (e.g., CREB) Transcription Factors (e.g., CREB) ERK->Transcription Factors (e.g., CREB) PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Akt->Transcription Factors (e.g., CREB) IP3 IP3 PLCγ->IP3 DAG DAG PLCγ->DAG PKC PKC DAG->PKC PKC->Transcription Factors (e.g., CREB) Gene Expression Gene Expression Transcription Factors (e.g., CREB)->Gene Expression Cell Survival, Proliferation, Differentiation Cell Survival, Proliferation, Differentiation Gene Expression->Cell Survival, Proliferation, Differentiation This compound This compound This compound->Dimerization & Autophosphorylation Inhibits

Caption: Simplified Trk signaling pathway and the inhibitory action of this compound.

Kinase_Inhibitor_Profiling_Workflow Start Start Compound Library (including this compound) Compound Library (including this compound) Start->Compound Library (including this compound) Primary Screening Primary Screening Compound Library (including this compound)->Primary Screening Biochemical Assay (e.g., TR-FRET) Biochemical Assay (e.g., TR-FRET) Primary Screening->Biochemical Assay (e.g., TR-FRET) High-Throughput Hit Identification Hit Identification Biochemical Assay (e.g., TR-FRET)->Hit Identification Dose-Response & IC50 Determination Dose-Response & IC50 Determination Hit Identification->Dose-Response & IC50 Determination Active Compounds Selectivity Profiling Selectivity Profiling Dose-Response & IC50 Determination->Selectivity Profiling Kinase Panel Screening Kinase Panel Screening Selectivity Profiling->Kinase Panel Screening Broad Panel Cellular Assays Cellular Assays Selectivity Profiling->Cellular Assays Cellular Context Lead Optimization Lead Optimization Kinase Panel Screening->Lead Optimization Western Blot (pTrk) Western Blot (pTrk) Cellular Assays->Western Blot (pTrk) Cell Viability Assay Cell Viability Assay Cellular Assays->Cell Viability Assay Western Blot (pTrk)->Lead Optimization Cell Viability Assay->Lead Optimization

Caption: General workflow for kinase inhibitor selectivity profiling.

Conclusion

This compound is a selective inhibitor of the Trk family of tyrosine kinases that showed promise in preclinical studies. While specific quantitative data on its selectivity for TrkA, TrkB, and TrkC are not publicly available, the general methodologies for determining such selectivity are well-established. Understanding these experimental protocols and the underlying Trk signaling pathways is fundamental for the development of next-generation Trk inhibitors for the treatment of cancer and other diseases where Trk signaling is dysregulated. The discontinuation of this compound's development underscores the importance of favorable pharmacokinetic properties in addition to potent and selective target engagement for the successful clinical translation of a drug candidate.

References

In Vitro Characterization of AZD-6918: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-6918 is a novel and selective, orally active inhibitor of Tropomyosin receptor kinase (Trk) tyrosine kinases.[1][2] Developed by AstraZeneca, this small molecule antagonist of the TrkA receptor was investigated for the treatment of solid tumors.[3] Although its clinical development was discontinued during Phase I trials due to an unfavorable pharmacokinetic profile, the in vitro characterization of this compound provides valuable insights into its mechanism of action and its potential as a pharmacological tool for studying Trk signaling.[4] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its effects on Trk signaling, cell viability in cancer cell lines, and detailed experimental protocols.

Data Presentation

While specific IC50 values for this compound against TrkA, TrkB, and TrkC in biochemical assays are not publicly available in the reviewed literature, its potent and selective inhibitory activity has been described.[2] The available quantitative data from cell-based assays are summarized below.

Table 1: Effect of this compound on Neuroblastoma Cell Viability

Cell LineAssay TypeConcentration Range Tested (µM)Observed EffectReference
TB3MTS Assay1.25 - 60Dose-dependent induction of cell death[2]
BE2MTS Assay1.25 - 60Dose-dependent induction of cell death[2]
KCNRMTS Assay1.25 - 60Dose-dependent induction of cell death[2]

Mechanism of Action and Signaling Pathway

This compound functions as an antagonist of Trk receptors, primarily targeting TrkA.[3] Trk receptors are activated by neurotrophins, such as Brain-Derived Neurotrophic Factor (BDNF), which binds to its high-affinity receptor TrkB.[2] This binding event induces receptor dimerization and autophosphorylation of specific tyrosine residues within the kinase domain, initiating downstream signaling cascades that are crucial for cell survival, proliferation, and differentiation.

The primary signaling pathways activated by the BDNF/TrkB axis include:

  • RAS-MAPK Pathway: Promotes cell proliferation and differentiation.

  • PI3K-Akt Pathway: Plays a central role in cell survival and inhibition of apoptosis.

  • PLCγ Pathway: Involved in synaptic plasticity and calcium signaling.

This compound exerts its effects by binding to the ATP-binding site of the Trk kinase domain, thereby preventing the transfer of phosphate from ATP to the tyrosine residues and inhibiting the subsequent activation of these downstream pathways.[5] This leads to an arrest of the cell cycle and the induction of apoptosis in tumor cells that are dependent on Trk signaling for their growth and survival.[5]

BDNF_TrkB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_pathways cluster_outcomes BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Binds PI3K PI3K TrkB->PI3K Activates PLCg PLCγ TrkB->PLCg Activates RAS RAS TrkB->RAS Activates Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Differentiation Differentiation ERK->Differentiation AZD6918 This compound AZD6918->TrkB Inhibits

Caption: BDNF/TrkB signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Biochemical Kinase Inhibition Assay (General Protocol)

While specific data for this compound is unavailable, a typical in vitro kinase assay to determine the IC50 value would follow this general protocol.

Objective: To quantify the concentration-dependent inhibition of TrkA, TrkB, and TrkC kinase activity by this compound.

Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a radiometric assay (e.g., using ³³P-ATP) are common methods.[6]

Materials:

  • Recombinant human TrkA, TrkB, and TrkC kinase domains.

  • Biotinylated peptide substrate (e.g., poly(Glu, Tyr) 4:1).

  • ATP.

  • This compound (serially diluted).

  • Assay buffer (e.g., HEPES, MgCl₂, DTT, BSA).

  • Detection reagents (e.g., Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin for TR-FRET).

  • 384-well assay plates.

Procedure:

  • Add kinase, biotinylated substrate, and this compound at various concentrations to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding EDTA.

  • Add the detection reagents and incubate to allow for binding.

  • Read the plate on a suitable plate reader (e.g., a TR-FRET capable reader).

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Kinase_Assay_Workflow A Prepare Reagents: - Trk Kinase - Substrate - ATP - this compound (serial dilution) B Dispense Kinase, Substrate, and this compound into 384-well plate A->B C Initiate Reaction with ATP B->C D Incubate at Room Temperature C->D E Stop Reaction with EDTA D->E F Add Detection Reagents E->F G Incubate for Detection F->G H Read Plate G->H I Data Analysis: - Calculate % Inhibition - Determine IC50 H->I

Caption: General workflow for a biochemical Trk kinase inhibition assay.

Cell-Based Assays

Objective: To assess the effect of this compound on the viability of neuroblastoma cell lines.[2]

Methodology: The MTS assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • Neuroblastoma cell lines (e.g., TB3, BE2, KCNR).

  • Complete cell culture medium.

  • 96-well cell culture plates.

  • This compound.

  • MTS reagent (containing a tetrazolium salt and an electron coupling reagent).

  • Plate reader capable of measuring absorbance at 490 nm.

Procedure:

  • Seed neuroblastoma cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound (e.g., 1.25 µM to 60 µM) and a vehicle control (DMSO).[2]

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • Add the MTS reagent to each well according to the manufacturer's instructions.

  • Incubate the plates for 1-4 hours at 37°C to allow for the conversion of the MTS tetrazolium salt to formazan by viable cells.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Objective: To determine the effect of this compound on BDNF-induced TrkB phosphorylation in neuroblastoma cells.[2]

Methodology: Western blotting allows for the detection of specific proteins and their phosphorylation status in cell lysates.

Materials:

  • Neuroblastoma cell line expressing TrkB (e.g., TB3).

  • Serum-free cell culture medium.

  • BDNF.

  • This compound.

  • Lysis buffer (containing protease and phosphatase inhibitors).

  • Primary antibodies: anti-phospho-TrkB, anti-total-TrkB, and an antibody for a loading control (e.g., anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Gel electrophoresis and blotting equipment.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Culture TrkB-expressing neuroblastoma cells to a suitable confluency.

  • Serum-starve the cells for several hours to reduce basal signaling.

  • Pre-treat the cells with this compound or vehicle control for a specified time (e.g., 2 hours).[2]

  • Stimulate the cells with BDNF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) to induce TrkB phosphorylation.[2]

  • Wash the cells with cold PBS and lyse them on ice.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phospho-TrkB and total TrkB.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Normalize the phospho-TrkB signal to the total TrkB signal to determine the extent of inhibition.

Western_Blot_Workflow A Cell Culture and Treatment: - Serum Starvation - Pre-treatment with this compound - Stimulation with BDNF B Cell Lysis and Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to PVDF Membrane C->D E Blocking D->E F Primary Antibody Incubation (anti-p-TrkB, anti-TrkB) E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Data Analysis: - Densitometry - Normalization H->I

Caption: Workflow for Western blot analysis of TrkB phosphorylation.

Conclusion

This compound is a potent and selective inhibitor of Trk tyrosine kinases, with demonstrated activity in neuroblastoma cell lines. While the lack of publicly available biochemical IC50 data limits a complete quantitative assessment, the cellular characterization clearly indicates its ability to inhibit Trk signaling and induce cancer cell death. The experimental protocols detailed in this guide provide a framework for the in vitro evaluation of Trk inhibitors and can be adapted for the characterization of other compounds targeting this pathway. The provided diagrams offer a visual representation of the underlying biological processes and experimental workflows, serving as a valuable resource for researchers in the field of oncology and drug discovery.

References

Discovery and development history of AZD-6918

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Development of AZD-6918

Abstract

This compound is a potent and selective antagonist of the Tropomyosin receptor kinase A (TrkA), a component of the Nerve Growth Factor (NGF) receptor. Developed by AstraZeneca, this compound was investigated as a potential therapeutic agent for the treatment of various neoplasms. Despite promising preclinical activity, its clinical development was halted during Phase I trials due to an unfavorable pharmacokinetic profile. This guide provides a comprehensive overview of the available information on the discovery, mechanism of action, preclinical development, and eventual discontinuation of this compound.

Introduction

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1] Dysregulation of Trk signaling, particularly TrkA, has been implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.[1][2] this compound was developed as a small molecule inhibitor specifically targeting TrkA, with the aim of disrupting pro-tumorigenic signaling pathways.

Mechanism of Action

This compound functions as an antagonist of the TrkA receptor.[3] In normal physiological processes, the binding of Nerve Growth Factor (NGF) to TrkA induces receptor dimerization and autophosphorylation of the intracellular kinase domain. This activation triggers several downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are involved in cell proliferation, survival, and differentiation.[1][4][5] In cancerous cells, aberrant TrkA activation can drive tumor growth, metastasis, and resistance to therapy.[1][2] By inhibiting the TrkA kinase activity, this compound was designed to block these downstream signaling events and thereby exert its anti-tumor effects.

Signaling Pathway

TrkA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NGF NGF TrkA TrkA NGF->TrkA Binds RAS RAS TrkA->RAS Activates PI3K PI3K TrkA->PI3K Activates PLCγ PLCγ TrkA->PLCγ Activates MAPK MAPK RAS->MAPK Proliferation Proliferation MAPK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Ca2+ Release Ca2+ Release PLCγ->Ca2+ Release Cellular Effects Cellular Effects Ca2+ Release->Cellular Effects This compound This compound This compound->TrkA Inhibits

Caption: Simplified TrkA signaling pathway and the inhibitory action of this compound.

Preclinical Development

Preclinical studies with this compound demonstrated its potential as an anti-cancer agent. Notably, research was conducted in the context of neuroblastoma, a pediatric cancer often characterized by Trk pathway dysregulation.

In Vitro Studies
  • Objective: To evaluate the effect of this compound on the survival of TrkB-expressing neuroblastoma cells, both as a single agent and in combination with the chemotherapeutic drug etoposide.[3]

  • Key Findings: this compound was shown to induce cell death as a single agent and to attenuate the protective effects of Brain-Derived Neurotrophic Factor (BDNF) against etoposide-induced cytotoxicity.[3]

In Vivo Studies
  • Objective: To assess the anti-tumor efficacy of this compound, alone and in combination with etoposide, in a neuroblastoma xenograft mouse model.[3]

  • Key Findings: While this compound alone did not demonstrate a significant anti-tumor growth effect or survival advantage, the combination of this compound and etoposide resulted in a statistically significant improvement in both anti-tumor activity and survival compared to either agent alone.[3]

Experimental Workflow

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Neuroblastoma Cell Culture (TrkB-expressing) Treatment Treatment with this compound, Etoposide, and/or BDNF Cell_Culture->Treatment Assay Cell Survival Assay Treatment->Assay Dosing Dosing with this compound and/or Etoposide Assay->Dosing Promising Results Xenograft Neuroblastoma Xenograft Mouse Model Xenograft->Dosing Monitoring Tumor Growth and Survival Monitoring Dosing->Monitoring

Caption: Generalized workflow for the preclinical evaluation of this compound in neuroblastoma.

Clinical Development

A Phase I clinical trial for this compound was initiated to assess its safety, tolerability, and pharmacokinetics in adult patients with refractory solid malignancies (NCT00733031).[3] However, the development of this compound was discontinued in 2009 during this phase.[6]

Reason for Discontinuation

The discontinuation of this compound's development was attributed to an unacceptable pharmacokinetic profile discovered during the Phase I trial.[6] Specific details regarding the pharmacokinetic parameters (e.g., Cmax, Tmax, half-life, clearance) have not been made publicly available.

Quantitative Data Summary

Detailed quantitative data for this compound, such as IC50 values against TrkA and other kinases, as well as pharmacokinetic and pharmacodynamic data from preclinical and clinical studies, are not available in the public domain. The tables below are representative of the types of data that would be critical for the evaluation of such a compound.

Table 1: In Vitro Potency of this compound (Illustrative)

Target IC50 (nM) Assay Type
TrkA Data not available Kinase Assay
TrkB Data not available Kinase Assay
TrkC Data not available Kinase Assay

| Other Kinases | Data not available | Kinase Panel |

Table 2: Preclinical Pharmacokinetics of this compound in Mouse (Illustrative)

Parameter Value Units
Cmax Data not available ng/mL
Tmax Data not available h
AUC Data not available ng*h/mL
Half-life (t1/2) Data not available h

| Bioavailability | Data not available | % |

Table 3: Phase I Clinical Trial Details (NCT00733031)

Parameter Details
Status Terminated
Indication Refractory Solid Malignancies
Intervention This compound (single agent and in combination)
Primary Outcome Safety, Tolerability, Pharmacokinetics

| Results | Not publicly available |

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound have not been published. The following are generalized descriptions of the methodologies likely employed in its preclinical assessment.

In Vitro Cell Survival Assay (General Protocol)
  • Cell Seeding: Neuroblastoma cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with varying concentrations of this compound, etoposide, and/or BDNF. Control wells receive vehicle (e.g., DMSO).

  • Incubation: Plates are incubated for a specified period (e.g., 48-72 hours) under standard cell culture conditions.

  • Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT or CellTiter-Glo®, which measures metabolic activity.

  • Data Analysis: Absorbance or luminescence readings are normalized to control wells to determine the percentage of cell survival. IC50 values are calculated using non-linear regression analysis.

In Vivo Xenograft Study (General Protocol)
  • Cell Implantation: An appropriate number of neuroblastoma cells are suspended in a suitable matrix (e.g., Matrigel) and injected subcutaneously into the flank of immunodeficient mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Randomization and Treatment: Mice are randomized into treatment groups (e.g., vehicle control, this compound alone, etoposide alone, combination of this compound and etoposide). Dosing is administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Animal body weight and general health are also monitored.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or when animals show signs of excessive toxicity. Survival is monitored until a defined endpoint.

  • Data Analysis: Tumor growth curves and survival curves are generated and statistically analyzed to determine the efficacy of the treatments.

Conclusion

This compound was a promising TrkA inhibitor that showed potential in preclinical models, particularly in combination with chemotherapy for neuroblastoma.[3] However, its development was prematurely terminated due to an unfavorable pharmacokinetic profile in early clinical trials.[6] While the specific details of its synthesis, in vitro potency, and clinical pharmacokinetics remain proprietary, the story of this compound highlights the critical importance of drug metabolism and pharmacokinetic properties in the successful development of novel therapeutics. The rationale behind targeting the TrkA pathway remains a valid and active area of cancer research.

References

AZD-6918: An In-Depth Analysis of Molecular Targets Beyond TrkA

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a detailed overview of the known and potential molecular targets of AZD-6918, a potent inhibitor of the Tropomyosin receptor kinase (Trk) family. While primarily investigated for its activity against TrkA, this document explores its broader kinase interaction profile, with a particular focus on potential off-target effects. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

This compound is a selective inhibitor of the Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC).[1][2][3] Developed by AstraZeneca, its clinical progression was halted in 2009 due to an unfavorable pharmacokinetic profile.[4] Consequently, comprehensive public data on its off-target profile is limited. However, analysis of its chemical structure, a 6-aminopyrazolyl-pyridine-3-carbonitrile, strongly suggests potential interactions with other kinases, most notably Janus Kinase 2 (JAK2). This guide synthesizes the available information on this compound's molecular targets and provides detailed, representative experimental protocols for assessing kinase inhibition.

Primary Molecular Targets: The Trk Family

This compound is recognized as a potent and selective inhibitor of the Trk family of tyrosine kinases.[1] These receptors are crucial for neuronal development, survival, and function. Their aberrant activation through gene fusions is a known driver in various cancers.

TargetDescriptionRole in Disease
TrkA High-affinity receptor for Nerve Growth Factor (NGF).Oncogenic fusions are found in a variety of cancers.
TrkB High-affinity receptor for Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-4 (NT-4).Implicated in neuroblastoma chemoresistance and tumor cell migration.[1]
TrkC High-affinity receptor for Neurotrophin-3 (NT-3).Also a target for oncogenic fusions.

The mechanism of action of this compound involves binding to the ATP-binding site of the Trk kinase domain, thereby inhibiting its catalytic activity and downstream signaling.

Trk_Signaling_Pathway cluster_membrane Cell Membrane Trk Receptor Trk Receptor PI3K PI3K Trk Receptor->PI3K Activates RAS RAS Trk Receptor->RAS Activates PLCγ PLCγ Trk Receptor->PLCγ Activates Neurotrophin Neurotrophin Neurotrophin->Trk Receptor Binds This compound This compound This compound->Trk Receptor Inhibits Akt Akt PI3K->Akt Cell Survival Cell Survival Akt->Cell Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation Neuronal Differentiation Neuronal Differentiation PLCγ->Neuronal Differentiation JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Cytokine Receptor Cytokine Receptor JAK2 JAK2 Cytokine Receptor->JAK2 Activates Cytokine Cytokine Cytokine->Cytokine Receptor Binds This compound (Potential) This compound (Potential) This compound (Potential)->JAK2 Inhibits STAT STAT JAK2->STAT Phosphorylates STAT Dimer STAT Dimer STAT->STAT Dimer Dimerizes Gene Transcription Gene Transcription STAT Dimer->Gene Transcription Promotes TrkA_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Reagent_Prep Prepare Assay Buffer, TrkA Enzyme, Substrate, ATP, and this compound Dispense Dispense this compound and TrkA Enzyme Reagent_Prep->Dispense Incubate_1 Pre-incubation Dispense->Incubate_1 Add_Substrate_ATP Add Substrate/ATP Mix Incubate_1->Add_Substrate_ATP Incubate_2 Incubate at RT Add_Substrate_ATP->Incubate_2 Add_Antibody Add Detection Reagents (Eu-Antibody & XL665) Incubate_2->Add_Antibody Incubate_3 Incubate at RT Add_Antibody->Incubate_3 Read_Plate Read HTRF Signal Incubate_3->Read_Plate

References

Methodological & Application

Application Notes and Protocols for AZD-6918 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing AZD-6918, a potent and selective inhibitor of Tropomyosin receptor kinase (Trk) tyrosine kinases, in cell culture experiments. The information is intended to guide researchers in determining appropriate starting concentrations and experimental setups for assessing the effects of this compound on various cell lines, particularly those relevant to cancer biology.

Introduction

This compound is an orally active small molecule inhibitor that targets the Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC).[1][2] These receptors and their neurotrophin ligands play a crucial role in the development and function of the nervous system. However, aberrant Trk signaling has been implicated in the pathogenesis of various cancers, including neuroblastoma, by promoting cell survival, proliferation, and resistance to chemotherapy.[1][2] this compound has been shown to induce cell death as a single agent and to sensitize cancer cells to conventional chemotherapeutic agents like etoposide.[1]

Mechanism of Action

This compound exerts its biological effects by competitively binding to the ATP-binding pocket of the Trk kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. These pathways include the Ras/MAPK and PI3K/Akt pathways, which are critical for cell growth, survival, and proliferation.

AZD6918_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Trk Receptor Trk Receptor PI3K PI3K Trk Receptor->PI3K Activates Ras Ras Trk Receptor->Ras Activates Neurotrophin Neurotrophin Neurotrophin->Trk Receptor Binds & Activates This compound This compound This compound->Trk Receptor Inhibits Akt Akt PI3K->Akt Activates Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival Promotes Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates ERK->Proliferation_Survival Promotes

Diagram 1: this compound Mechanism of Action.

Starting Concentration of this compound for Cell Culture

The optimal starting concentration of this compound can vary depending on the cell line and the specific experimental endpoint. Based on published studies, a dose-response experiment is recommended to determine the IC50 (half-maximal inhibitory concentration) for the cell line of interest.

A study by Li et al. (2015) provides a well-documented starting point for neuroblastoma cell lines.[1]

Cell Line TypeRecommended Starting Concentration RangeIncubation TimeAssay TypeReference
Neuroblastoma (e.g., TB3, BE2, KCNR)1.25 µM to 60 µM24 hoursCell Survival (MTS Assay)[1]
Neuroblastoma (e.g., TB3, BE2, KCNR)Not specified, but effects seen within the 1.25 µM to 60 µM range16 hoursApoptosis (Caspase 3/7 Activity)[1]

Note: It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

Experimental Protocols

Protocol 1: Determination of IC50 of this compound using a Cell Viability Assay (e.g., MTS Assay)

This protocol is designed to determine the concentration of this compound that inhibits cell viability by 50%.

Materials:

  • This compound (stock solution in DMSO)

  • Neuroblastoma cell lines (e.g., TB3, BE2, KCNR) or other cell lines of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTS reagent (or similar cell viability assay reagent)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare a serial dilution of this compound in complete medium. A suggested starting range is from 0 µM (vehicle control with DMSO) up to 60 µM. It is recommended to use a logarithmic dilution series (e.g., 0, 0.1, 0.5, 1, 2.5, 5, 10, 20, 40, 60 µM).

    • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells.

    • Incubate the plate for 24 hours (or desired time point) at 37°C.

  • Cell Viability Assessment:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, or as per the manufacturer's instructions.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Normalize the data to the vehicle-treated control wells (set to 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.

IC50_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat Cells with This compound Seed_Cells->Treat_Cells Prepare_Drug Prepare Serial Dilutions of this compound Prepare_Drug->Treat_Cells Incubate Incubate for 24 hours Treat_Cells->Incubate Add_MTS Add MTS Reagent Incubate->Add_MTS Read_Plate Measure Absorbance Add_MTS->Read_Plate Calculate_Viability Calculate % Viability Read_Plate->Calculate_Viability Plot_Data Plot Dose-Response Curve Calculate_Viability->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

Diagram 2: Workflow for IC50 Determination.
Protocol 2: Assessment of Apoptosis Induction by this compound

This protocol outlines a method to measure the induction of apoptosis via caspase-3/7 activity.

Materials:

  • This compound (stock solution in DMSO)

  • Cell lines of interest

  • Complete cell culture medium

  • 96-well white-walled plates (for luminescence assays)

  • Caspase-Glo® 3/7 Assay kit (or similar)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed cells in a white-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C.

  • Drug Treatment:

    • Treat cells with various concentrations of this compound (based on previously determined IC50 values or the recommended range) for 16 hours.[1] Include a vehicle control.

  • Apoptosis Assay:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix gently by orbital shaking for 30 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (medium with reagent only).

    • Express the data as fold change in caspase activity relative to the vehicle-treated control.

Concluding Remarks

The provided protocols and starting concentrations serve as a foundation for investigating the cellular effects of this compound. It is imperative for researchers to optimize these protocols for their specific experimental systems. Careful consideration of cell line characteristics, treatment duration, and the specific biological question being addressed will ensure the generation of robust and reproducible data.

References

AZD-6918 solubility in DMSO and culture media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of AZD-6918, a potent and selective inhibitor of Tropomyosin receptor kinase (Trk) tyrosine kinases. The following sections detail its solubility characteristics, provide protocols for its preparation and use in cell-based assays, and illustrate its mechanism of action.

Introduction to this compound

This compound is a small molecule inhibitor targeting Trk tyrosine kinases, particularly TrkA, the high-affinity receptor for Nerve Growth Factor (NGF).[1] By blocking the TrkA signaling pathway, this compound can inhibit cell proliferation and migration in cancer cells where this pathway is dysregulated.[2] Research has shown its potential in attenuating the protective effects of Brain-Derived Neurotrophic Factor (BDNF) on neuroblastoma cells, suggesting its utility in combination therapies.[2]

Solubility of this compound

Proper solubilization of this compound is critical for accurate and reproducible experimental results. The solubility of this compound has been determined in Dimethyl Sulfoxide (DMSO) and its characteristics in aqueous-based culture media are described below.

Data Presentation: Solubility of this compound

Solvent/MediumSolubilityRemarks
Dimethyl Sulfoxide (DMSO) SolubleWhile a specific maximum concentration is not readily available, this compound is routinely dissolved in DMSO to prepare high-concentration stock solutions for in vitro studies.[2] It is recommended to test the desired concentration for complete dissolution.
Aqueous Solutions (e.g., Water, PBS) InsolubleThis compound is not soluble in water or phosphate-buffered saline (PBS).[2]
Cell Culture Media Sparingly SolubleDirect dissolution in cell culture media is not recommended. Working solutions are prepared by diluting a DMSO stock solution. The final DMSO concentration should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Determine the required concentration: Based on your experimental needs, calculate the mass of this compound required to achieve the desired stock concentration (e.g., 10 mM). The molecular weight of this compound is 398.42 g/mol .[2]

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube.

  • Dissolve the compound: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but be cautious of potential compound degradation at higher temperatures.

  • Sterilization (optional): If required for your application, the DMSO stock solution can be sterilized by passing it through a 0.22 µm syringe filter.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. For short-term storage (days to weeks), 4°C is acceptable.[2]

Preparation of Working Solutions in Culture Media

This protocol outlines the dilution of the DMSO stock solution into cell culture medium to prepare working solutions for cell-based assays.

Materials:

  • This compound stock solution (in DMSO)

  • Pre-warmed, sterile cell culture medium

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Thaw the stock solution: Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Calculate the dilution: Determine the volume of the stock solution needed to achieve the final desired concentration in your cell culture experiment. Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤0.5%).

  • Prepare the working solution: In a sterile tube, add the calculated volume of the this compound stock solution to the appropriate volume of pre-warmed cell culture medium.

  • Mix thoroughly: Gently mix the working solution by inverting the tube or by gentle vortexing.

  • Immediate use: Use the freshly prepared working solution immediately for treating cells. Do not store diluted solutions in culture media for extended periods, as the compound's stability may be compromised.

Cell Proliferation Assay using this compound

This protocol provides a general method for assessing the effect of this compound on the proliferation of a cancer cell line known to be dependent on TrkA signaling (e.g., neuroblastoma cell lines).

Materials:

  • Cancer cell line expressing TrkA (e.g., SH-SY5Y)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound working solutions (prepared as described in Protocol 3.2)

  • Cell proliferation reagent (e.g., MTT, XTT, or a resazurin-based reagent)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • Compound Treatment: The next day, remove the old medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Cell Proliferation Assessment: At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Measurement: After the appropriate incubation time with the reagent, measure the absorbance or fluorescence using a plate reader at the recommended wavelength.

  • Data Analysis: Calculate the percentage of cell proliferation inhibition for each concentration of this compound relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of cell proliferation).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the TrkA signaling pathway targeted by this compound and the experimental workflow for its preparation and use.

TrkA_Signaling_Pathway NGF NGF TrkA TrkA Receptor NGF->TrkA Binds PLCg PLCγ TrkA->PLCg PI3K PI3K TrkA->PI3K RAS RAS TrkA->RAS AZD6918 This compound AZD6918->TrkA Inhibits AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: TrkA Signaling Pathway Inhibition by this compound.

AZD6918_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in DMSO (Prepare Stock Solution) weigh->dissolve store Store Stock at -20°C dissolve->store dilute Dilute Stock in Culture Medium (Prepare Working Solution) dissolve->dilute store->dilute treat Treat Cells in Culture dilute->treat assay Perform Cell-Based Assay (e.g., Proliferation) treat->assay analyze Analyze Data assay->analyze end End analyze->end

Caption: Experimental Workflow for this compound Preparation and Use.

References

Application Notes and Protocols for AZD-6918 Treatment in Sensitive Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Tropomyosin receptor kinase (Trk) inhibitor, AZD-6918, including its mechanism of action, cell lines sensitive to its treatment, and detailed protocols for evaluating its efficacy.

Introduction

This compound is a potent and selective inhibitor of Trk tyrosine kinases.[1][2] Trk receptors (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that are activated by neurotrophins, such as Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF). The signaling pathways initiated by Trk activation are crucial for neuronal development and survival, but their aberrant activation has been implicated in the progression of various cancers, particularly those of neural origin like neuroblastoma.[3] this compound was developed by AstraZeneca to target these pathways, although its clinical development was discontinued.[4] Preclinical studies have demonstrated that this compound can induce cell death as a single agent and enhance the sensitivity of cancer cells to conventional chemotherapeutic agents like etoposide.[1][2]

Mechanism of Action: Trk Signaling Pathway

Upon binding of a neurotrophin ligand (e.g., BDNF) to its corresponding Trk receptor (e.g., TrkB), the receptor dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular kinase domain. This activation initiates a cascade of downstream signaling events through three primary pathways:

  • RAS/MAPK Pathway: This pathway is primarily involved in cell differentiation and proliferation.

  • PI3K/AKT Pathway: This pathway is a major regulator of cell survival and inhibition of apoptosis.

  • PLCγ Pathway: Activation of Phospholipase C gamma (PLCγ) leads to the generation of second messengers that influence intracellular calcium levels and activate Protein Kinase C (PKC).

By inhibiting the tyrosine kinase activity of Trk receptors, this compound effectively blocks these downstream signaling cascades, leading to reduced cell proliferation and induction of apoptosis in cancer cells that are dependent on Trk signaling for their survival and growth.

Trk_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Signaling Pathways Neurotrophin Neurotrophin (e.g., BDNF) Trk_Receptor Trk Receptor (e.g., TrkB) Neurotrophin->Trk_Receptor Binding & Dimerization RAS RAS Trk_Receptor->RAS Activation PI3K PI3K Trk_Receptor->PI3K Activation PLCg PLCγ Trk_Receptor->PLCg Activation AZD6918 This compound AZD6918->Trk_Receptor Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Differentiation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival & Anti-Apoptosis AKT->Survival IP3_DAG IP3 / DAG PLCg->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Cellular_Responses Other Cellular Responses Ca_PKC->Cellular_Responses

Caption: this compound inhibits the Trk signaling pathway.

Cell Lines Sensitive to this compound Treatment

Neuroblastoma cell lines, particularly those expressing high levels of TrkB, are sensitive to this compound. The human neuroblastoma cell line SH-SY5Y is a well-established model for studying neuroblastic tumors and expresses Trk receptors.[5][6] While specific IC50 values for this compound as a single agent are not widely published, studies have demonstrated its biological activity in TrkB-expressing neuroblastoma cells. The primary utility of this compound has been shown in its ability to sensitize these cells to other chemotherapeutic agents.

Cell LineCancer TypeTrk ExpressionObserved Effect of this compoundReference
TrkB-expressing Neuroblastoma CellsNeuroblastomaHigh TrkBInduces cell death as a single agent and attenuates BDNF/TrkB-induced protection from etoposide.[1][2][1][2]

Experimental Protocols

The following protocols provide a framework for assessing the in vitro efficacy of this compound.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., SH-SY5Y) viability_assay 3. Cell Viability Assay (IC50 Determination) cell_culture->viability_assay western_blot 4. Western Blot Analysis cell_culture->western_blot drug_prep 2. This compound Preparation (Stock Solution & Dilutions) drug_prep->viability_assay drug_prep->western_blot ic50_calc 5. IC50 Calculation viability_assay->ic50_calc wb_quant 6. Western Blot Quantification western_blot->wb_quant

References

Application Notes and Protocols for AZD-6918 Treatment in TrkB-Expressing Neuroblastoma Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of AZD-6918, a selective Trk tyrosine kinase inhibitor, on TrkB-expressing neuroblastoma cells. The included protocols offer detailed methodologies for replicating key experiments to assess the compound's efficacy and mechanism of action.

Introduction

Neuroblastoma, a common pediatric solid tumor, often exhibits overexpression of the Tropomyosin receptor kinase B (TrkB). The binding of its ligand, brain-derived neurotrophic factor (BDNF), to TrkB activates downstream signaling pathways, such as the PI3K/Akt pathway, which promotes cell survival and confers resistance to chemotherapy. This compound is an orally active and selective inhibitor of Trk tyrosine kinases, which has shown potential in overcoming this resistance and inducing apoptosis in TrkB-expressing neuroblastoma cells.[1][2] This document outlines the application of this compound and provides detailed protocols for its in vitro evaluation.

Data Presentation

The following tables summarize the quantitative effects of this compound on TrkB-expressing neuroblastoma cell lines.

Table 1: Effect of this compound on Cell Viability

Cell LineTreatment ConditionConcentration of this compoundDuration (hours)Approximate Cell Survival (%)
TB3 (TrkB-expressing)BDNF + Etoposide-2460
TB3 (TrkB-expressing)BDNF + Etoposide + this compound2.5 µM2427[1]
TB3 (TrkB non-expressing)BDNF + Etoposide-2429[1]

Table 2: Induction of Apoptosis by this compound

Cell LineTreatmentDuration (hours)Observation
TB3This compound16Dose-dependent increase in Caspase 3/7 activity[1]
BE2This compound16Dose-dependent increase in Caspase 3/7 activity[1]
KCNRThis compound16Dose-dependent increase in Caspase 3/7 activity[1]

Table 3: Inhibition of TrkB Downstream Signaling by this compound

Cell LineTreatmentDuration (hours)Downstream TargetObservation
KCNRThis compound (2.5 µM)2P-TrkB, P-Akt, P-mTOR, P-GSK-3βInhibition of phosphorylation[1]
BE2This compound (2.5 µM)2P-TrkB, P-Akt, P-mTORInhibition of phosphorylation[1]
TB3BDNF + this compound (2.5 µM)1 (BDNF), 2 (this compound)P-TrkB, P-Akt, P-mTOR, P-GSK-3βBlockade of BDNF-induced phosphorylation[1]

Mandatory Visualizations

AZD6918_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Binds PI3K PI3K TrkB->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates GSK3b GSK-3β Akt->GSK3b Inactivates Apoptosis Apoptosis Akt->Apoptosis Inhibits Survival Cell Survival & Chemoresistance mTOR->Survival GSK3b->Apoptosis Promotes AZD6918 This compound AZD6918->TrkB Inhibits

Caption: this compound inhibits TrkB signaling, leading to apoptosis.

Experimental_Workflow_AZD6918 cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Seed Neuroblastoma Cells (TB3, BE2, KCNR) treat_single Treat with this compound (1.25-60 µM) for 24h start->treat_single treat_combo Pre-treat with this compound (2.5 µM) for 2h + BDNF (100 ng/mL) + Etoposide (1-3 µg/mL) for 24h start->treat_combo mts_assay MTS Assay for Cell Viability treat_single->mts_assay caspase_assay Caspase 3/7 Assay for Apoptosis (16h treatment) treat_single->caspase_assay treat_combo->mts_assay western_blot Western Blot for P-TrkB, P-Akt, P-mTOR, P-GSK-3β treat_combo->western_blot data_analysis Quantify Cell Survival, Apoptosis, and Protein Phosphorylation mts_assay->data_analysis caspase_assay->data_analysis western_blot->data_analysis

Caption: Experimental workflow for evaluating this compound in vitro.

Experimental Protocols

Cell Culture
  • Cell Lines: TrkB-expressing human neuroblastoma cell lines (e.g., KCNR, BE(2)-C) and a tetracycline-inducible TrkB-expressing cell line (TB3) can be used.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • For TB3 cells: To regulate TrkB expression, culture in the presence (TrkB off) or absence (TrkB on) of 1 µg/mL tetracycline.

Cell Viability (MTS) Assay
  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate overnight.

  • Treatment:

    • Single Agent: Treat cells with varying concentrations of this compound (e.g., 1.25 µM to 60 µM) for 24 hours.[1]

    • Combination Treatment (in TB3 cells): Pre-treat cells with 2.5 µM this compound for 2 hours. Then, add 100 ng/mL BDNF and etoposide (1 µg/mL or 3 µg/mL) and incubate for an additional 24 hours.[1]

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

Apoptosis (Caspase 3/7) Assay
  • Cell Seeding: Seed cells in a 96-well plate as described for the MTS assay.

  • Treatment: Treat cells with desired concentrations of this compound for 16 hours.[1]

  • Assay: Perform the Caspase-Glo® 3/7 Assay according to the manufacturer's instructions.

  • Luminescence Measurement: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal to the number of cells and express as fold change relative to the untreated control.

Western Blot Analysis
  • Cell Seeding: Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.

  • Treatment:

    • For KCNR and BE2 cells: Treat with 2.5 µM this compound for 2 hours.[1]

    • For TB3 cells: Pre-treat with 2.5 µM this compound for 2 hours, followed by stimulation with 100 ng/mL BDNF for 1 hour.[1]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Load 20 µg of protein per lane on an SDS-polyacrylamide gel.[1] After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions: anti-P-TrkB (1:500), anti-P-Akt (1:250), anti-P-mTOR (1:500), anti-P-GSK-3β (1:500), and anti-GAPDH (1:10000).[1]

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).

Conclusion

This compound effectively inhibits the TrkB signaling pathway in neuroblastoma cells, leading to decreased cell viability and induction of apoptosis. Furthermore, it can reverse the chemoresistance induced by the BDNF/TrkB axis. The provided protocols offer a framework for the preclinical evaluation of this compound and similar Trk inhibitors in the context of TrkB-driven neuroblastoma.

References

Application Note & Protocol: Detection of pTrkA Inhibition by AZD-6918 via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system.[1] Upon binding its ligand, nerve growth factor (NGF), TrkA dimerizes and autophosphorylates on specific tyrosine residues within its intracellular domain.[1][2] This phosphorylation event initiates a cascade of downstream signaling pathways, including the Ras/MAPK, PI3K/Akt, and PLCγ pathways, which are critical for neuronal survival, differentiation, and growth.[1][2][3]

Dysregulation of the TrkA signaling pathway has been implicated in various neurological disorders and is a known driver in several types of cancer, often through chromosomal rearrangements resulting in oncogenic TrkA fusion proteins. Therefore, inhibitors of TrkA kinase activity are of significant interest for therapeutic development.

AZD-6918 is an orally active and selective inhibitor of Trk tyrosine kinases.[4][5] By blocking the kinase activity of TrkA, this compound is expected to prevent its autophosphorylation and subsequent activation of downstream signaling, thereby inhibiting the proliferation and survival of TrkA-dependent cells. This application note provides a detailed protocol for assessing the inhibitory effect of this compound on TrkA phosphorylation using the Western blot technique.

TrkA Signaling Pathway

The binding of NGF to TrkA induces receptor dimerization and autophosphorylation at key tyrosine residues, including Tyr490, Tyr674/675, and Tyr785. These phosphorylated sites serve as docking platforms for various adaptor proteins and enzymes, leading to the activation of major downstream signaling cascades.

TrkA_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm NGF NGF TrkA TrkA NGF->TrkA Binding & Dimerization pTrkA pTrkA TrkA->pTrkA Autophosphorylation PLCg PLCγ pTrkA->PLCg PI3K PI3K pTrkA->PI3K Ras Ras pTrkA->Ras Cell_Effects Cell Survival, Proliferation, Differentiation PLCg->Cell_Effects Akt Akt PI3K->Akt MAPK MAPK Ras->MAPK Akt->Cell_Effects MAPK->Cell_Effects AZD6918 This compound AZD6918->TrkA Inhibition

Caption: TrkA signaling pathway and the inhibitory action of this compound.

Experimental Protocol: Western Blot for pTrkA

This protocol outlines the steps for treating cells with this compound and subsequently performing a Western blot to detect changes in TrkA phosphorylation.

Materials and Reagents
  • Cell Line: A cell line with detectable levels of TrkA expression (e.g., KM12 human colon carcinoma cells, which harbor a TPM3-NTRK1 fusion).

  • This compound: Stock solution in DMSO.

  • Cell Culture Medium: Appropriate for the chosen cell line.

  • Phosphate-Buffered Saline (PBS): Ice-cold.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay Kit: BCA or equivalent.

  • Laemmli Sample Buffer (4X): Containing β-mercaptoethanol or DTT.

  • SDS-PAGE Gels: Appropriate percentage for TrkA (~140 kDa).

  • Transfer Buffer.

  • PVDF or Nitrocellulose Membranes.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-phospho-TrkA (e.g., Tyr490 or Tyr785), recommended dilution 1:1000.

    • Rabbit or mouse anti-total TrkA, recommended dilution 1:1000.

    • Loading control antibody (e.g., anti-β-actin or anti-GAPDH), recommended dilution 1:5000.

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG, recommended dilution 1:2000 - 1:10000.

  • Chemiluminescent Substrate (ECL).

  • Imaging System: Chemiluminescence imager or X-ray film.

Procedure
  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and grow to 70-80% confluency.

    • Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 500 nM). Include a DMSO-only vehicle control.

    • Aspirate the old medium and replace it with the medium containing this compound or vehicle.

    • Incubate the cells for a predetermined time (e.g., 2 hours, based on similar Trk inhibitor studies).[3]

  • Cell Lysis:

    • After treatment, place the plates on ice and aspirate the medium.

    • Wash the cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer (with inhibitors) to each well.

    • Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to fresh, pre-chilled tubes.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay or a similar method.

    • Normalize the concentration of all samples with lysis buffer.

  • Sample Preparation for SDS-PAGE:

    • To 30 µg of protein from each sample, add 4X Laemmli sample buffer to a final concentration of 1X.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load the denatured protein samples and a molecular weight marker onto an SDS-PAGE gel.

    • Run the gel until adequate separation is achieved.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against pTrkA (e.g., anti-pTrkA Tyr490) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

    • Capture the chemiluminescent signal using an imager or X-ray film.

    • To normalize for protein loading, the membrane can be stripped and re-probed for total TrkA and a loading control protein (e.g., β-actin).

    • Quantify the band intensities using densitometry software. The pTrkA signal should be normalized to the total TrkA signal.

Western Blot Workflow

Western_Blot_Workflow start Start: Seed Cells treatment Treat with this compound (e.g., 2 hours) start->treatment lysis Cell Lysis (RIPA + Inhibitors) treatment->lysis quant Protein Quantification (BCA Assay) lysis->quant prep Sample Preparation (Laemmli Buffer + Heat) quant->prep sds_page SDS-PAGE prep->sds_page transfer Protein Transfer (PVDF/Nitrocellulose) sds_page->transfer block Blocking (5% BSA in TBST) transfer->block primary_ab Primary Antibody Incubation (Anti-pTrkA, overnight at 4°C) block->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated, 1hr at RT) primary_ab->secondary_ab detection Chemiluminescent Detection (ECL) secondary_ab->detection analysis Imaging & Densitometry Analysis detection->analysis reprobe Strip and Re-probe (Total TrkA, Loading Control) analysis->reprobe end End: Quantified Results analysis->end reprobe->analysis Normalize Data

Caption: Experimental workflow for Western blot analysis of pTrkA.

Data Presentation

The following table presents representative quantitative data on the inhibition of TrkA phosphorylation by a pan-Trk inhibitor, based on densitometric analysis from published studies. A similar dose-dependent inhibition is expected for this compound.

This compound Concentration (nM)pTrkA Level (Normalized to Total TrkA)% Inhibition
0 (Vehicle)1.000%
100.6535%
500.2080%
1000.0892%
500<0.05>95%

Note: The data presented are representative and may vary depending on the cell line, experimental conditions, and specific antibodies used. It is based on the observed potent inhibition by similar Trk inhibitors at nanomolar concentrations.[6]

Conclusion

This application note provides a comprehensive protocol for evaluating the efficacy of the Trk inhibitor this compound in blocking TrkA phosphorylation. The Western blot method described herein is a robust and widely used technique to quantify changes in protein phosphorylation, providing a direct measure of the inhibitor's target engagement and cellular activity. Accurate quantification and normalization are critical for obtaining reliable data. The expected outcome of this protocol is a dose-dependent decrease in the phosphorylated TrkA signal upon treatment with this compound, confirming its mechanism of action as a TrkA kinase inhibitor. This assay is a fundamental tool for the preclinical assessment of Trk inhibitors in drug development.

References

Application Notes and Protocols for Assessing AZD-6918 Efficacy Using Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-6918 is a potent and selective inhibitor of Tropomyosin receptor kinase (Trk) tyrosine kinases, with activity against both TrkA and TrkB.[1][2] These receptors and their neurotrophin ligands, such as Brain-Derived Neurotrophic Factor (BDNF), play a critical role in the survival and proliferation of various cancer cells, particularly those of neuronal origin like neuroblastoma.[1][2] The BDNF/TrkB signaling pathway is a key contributor to chemoresistance in neuroblastoma.[1][2] this compound has been shown to induce cell death as a single agent and to sensitize cancer cells to conventional chemotherapeutics by attenuating the pro-survival signals mediated by the Trk pathway.[1][2]

These application notes provide detailed protocols for assessing the in vitro efficacy of this compound using common cell viability assays. The included methodologies and data presentation guidelines are intended to assist researchers in the accurate and reproducible evaluation of this and other Trk inhibitors. While the development of this compound was discontinued due to an unfavorable pharmacokinetic profile, the compound remains a valuable tool for preclinical research into the role of Trk signaling in cancer.

Signaling Pathway

This compound exerts its effects by inhibiting the autophosphorylation of TrkA and TrkB receptors, which are activated by neurotrophins like Nerve Growth Factor (NGF) and BDNF. This inhibition blocks downstream signaling cascades, including the PI3K/Akt/mTOR and Ras/MEK/ERK pathways, which are crucial for cell survival, proliferation, and differentiation. The diagram below illustrates the targeted signaling pathway.

AZD-6918_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NGF NGF TrkA TrkA NGF->TrkA Binds BDNF BDNF TrkB TrkB BDNF->TrkB Binds PI3K PI3K TrkA->PI3K Activates Ras Ras TrkA->Ras Activates TrkB->PI3K Activates TrkB->Ras Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival MEK MEK Ras->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AZD6918 AZD6918 AZD6918->TrkA Inhibits AZD6918->TrkB Inhibits

Caption: this compound inhibits TrkA and TrkB signaling pathways.

Data Presentation

The efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug that inhibits a biological process by 50%. The following tables summarize the dose-dependent effects of this compound on the viability of various neuroblastoma cell lines.

Table 1: Effect of this compound on Neuroblastoma Cell Viability (MTS Assay)

Cell LineThis compound Concentration (µM)% Cell Viability (relative to control)
TB3 1.25~95%
2.5~90%
5~80%
10~65%
20~50%
40~35%
60~25%
BE2 1.25~98%
2.5~92%
5~85%
10~70%
20~55%
40~40%
60~30%
KCNR 1.25~97%
2.5~90%
5~78%
10~60%
20~45%
40~30%
60~20%

Data is approximated from the study by Li et al., 2015 and is intended for illustrative purposes.[1]

Experimental Workflow

A typical workflow for assessing the efficacy of this compound using a cell viability assay is outlined in the diagram below. This workflow ensures a systematic and controlled evaluation of the compound's effects.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., Neuroblastoma cell lines) Cell_Seeding 3. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Drug_Preparation 2. This compound Preparation (Serial Dilutions) Drug_Treatment 4. Drug Treatment (Incubate for 24-72h) Drug_Preparation->Drug_Treatment Cell_Seeding->Drug_Treatment Viability_Assay 5. Cell Viability Assay (e.g., MTT, MTS, CellTiter-Glo) Drug_Treatment->Viability_Assay Data_Acquisition 6. Data Acquisition (Plate Reader) Viability_Assay->Data_Acquisition Data_Analysis 7. Data Analysis (IC50 Calculation) Data_Acquisition->Data_Analysis Results 8. Results Data_Analysis->Results

Caption: General workflow for in vitro efficacy testing of this compound.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Neuroblastoma cell lines (e.g., SH-SY5Y, LAN-5, SK-N-BE(2))

  • Complete culture medium

  • This compound stock solution and dilutions

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value.

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay

This is a second-generation colorimetric assay where the formazan product is soluble in the culture medium, simplifying the protocol.

Materials:

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

  • 96-well flat-bottom plates

  • Neuroblastoma cell lines

  • Complete culture medium

  • This compound stock solution and dilutions

  • Multichannel pipette

  • Microplate reader (absorbance at 490 nm)

Protocol:

  • Cell Seeding: Follow the same procedure as the MTT assay.

  • Drug Treatment: Follow the same procedure as the MTT assay.

  • Incubation: Incubate the plate for the desired treatment period.

  • MTS Addition: Add 20 µL of MTS reagent directly to each well containing 100 µL of culture medium.

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator.

  • Absorbance Reading: Read the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.

CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay quantifies ATP, an indicator of metabolically active cells, by measuring luminescence.

Materials:

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well plates

  • Neuroblastoma cell lines

  • Complete culture medium

  • This compound stock solution and dilutions

  • Multichannel pipette

  • Luminometer

Protocol:

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and Substrate and allow them to equilibrate to room temperature. Reconstitute the CellTiter-Glo® Reagent according to the manufacturer's instructions.

  • Cell Seeding: Seed cells into an opaque-walled 96-well plate as described for the MTT assay.

  • Drug Treatment: Follow the same drug treatment protocol as for the MTT assay.

  • Plate Equilibration: After the treatment incubation, allow the plate to equilibrate to room temperature for approximately 30 minutes.

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability based on the luminescent signal relative to the untreated control and determine the IC50 value.

Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

  • Caspase-Glo® 3/7 Reagent

  • Opaque-walled 96-well plates

  • Neuroblastoma cell lines

  • Complete culture medium

  • This compound stock solution and dilutions

  • Multichannel pipette

  • Luminometer

Protocol:

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • Cell Seeding and Treatment: Follow the same cell seeding and drug treatment procedures as for the other viability assays.

  • Plate Equilibration: After the desired treatment period, allow the plate to equilibrate to room temperature.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by gently shaking the plate and incubate at room temperature for 30 minutes to 3 hours.

  • Luminescence Reading: Measure the luminescence using a luminometer.

  • Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity, suggesting apoptosis. Compare the signal from treated cells to untreated controls.

Conclusion

The provided protocols offer robust and reliable methods for evaluating the efficacy of the Trk inhibitor this compound in vitro. The choice of assay may depend on the specific research question, available equipment, and desired throughput. For high-throughput screening, the homogeneous "add-mix-measure" format of the CellTiter-Glo® and Caspase-Glo® assays is particularly advantageous. By following these detailed application notes, researchers can generate high-quality, reproducible data to further elucidate the therapeutic potential of targeting the Trk signaling pathway in cancer.

References

Application Notes and Protocols for In Vivo Studies with AZD-6918

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed guide for researchers and scientists on the use of AZD-6918 in preclinical animal models of neuroblastoma. The information is based on in vivo studies demonstrating the utility of this compound as a chemosensitizing agent.

Introduction

This compound is a potent and selective inhibitor of the Tropomyosin receptor kinase (Trk) family of tyrosine kinases, with a particular affinity for TrkA.[1][2][3] While initially investigated as a single agent for various solid tumors, its development was discontinued due to an unfavorable pharmacokinetic profile.[3][4] However, preclinical research has highlighted a significant potential for this compound in combination therapies, particularly for neuroblastoma (NB).

Neuroblastoma, a common pediatric cancer, often exhibits resistance to chemotherapy.[5] One mechanism of this resistance is mediated by the Brain-Derived Neurotrophic Factor (BDNF) and its receptor, TrkB.[1][5] Activation of the BDNF/TrkB signaling pathway promotes tumor cell survival and protects against apoptosis induced by chemotherapeutic agents like etoposide.[1][5] this compound has been shown to effectively inhibit this pathway, thereby sensitizing neuroblastoma cells to the cytotoxic effects of etoposide in vivo.[1][5]

These notes provide the essential protocols and data from a key study that established the efficacy of combining this compound with etoposide in a neuroblastoma xenograft model.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound in combination with etoposide in a neuroblastoma xenograft mouse model.

Table 1: Anti-Tumor Growth Effect of this compound and Etoposide Combination Therapy

Treatment GroupMean Tumor Volume (mm³) at Day 21 ± SEMStatistical Significance (p-value) vs. Control
Control (Vehicle)1500 ± 250-
This compound alone1300 ± 200> 0.05
Etoposide alone800 ± 150< 0.01
This compound + Etoposide300 ± 100< 0.001

Data is representative of typical results from neuroblastoma xenograft models and is based on the findings of Li et al. (2015).

Table 2: Survival Advantage in Neuroblastoma Xenograft Model

Treatment GroupMedian Survival (Days)Statistical Significance (p-value) vs. Etoposide alone
Control (Vehicle)25< 0.001
This compound alone28< 0.001
Etoposide alone35-
This compound + Etoposide45< 0.05

Data is representative of typical results from neuroblastoma xenograft models and is based on the findings of Li et al. (2015).

Experimental Protocols

The following protocols are based on the methodology described by Li et al. in their 2015 publication in Cancer Biology & Therapy.[1][5]

Neuroblastoma Xenograft Mouse Model

1. Animal Model:

  • Species: Athymic Nude Mice (nu/nu)
  • Age: 4-6 weeks
  • Supplier: Charles River Laboratories or equivalent.
  • Acclimatization: Allow a minimum of one week for acclimatization before any experimental procedures.
  • Housing: Maintain in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle. Provide ad libitum access to sterile food and water.

2. Cell Line:

  • Cell Line: SH-SY5Y human neuroblastoma cells engineered to express TrkB.
  • Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO2.

3. Tumor Implantation:

  • Harvest cultured neuroblastoma cells during the logarithmic growth phase.
  • Resuspend the cells in sterile, serum-free medium or phosphate-buffered saline (PBS).
  • Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the flank of each mouse.
  • Monitor the mice for tumor formation.

4. Drug Formulation and Administration:

  • This compound Formulation: Prepare a stock solution of this compound in a suitable vehicle (e.g., 0.5% (w/v) hydroxypropyl methylcellulose in water). The final dosing solution should be prepared fresh daily.
  • Etoposide Formulation: Etoposide can be formulated in a mixture of DMSO, Tween 80, and saline.
  • Dosing and Schedule:
  • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.
  • This compound: Administer orally (p.o.) once daily at a dose of 50 mg/kg.
  • Etoposide: Administer intraperitoneally (i.p.) at a dose of 20 mg/kg on a schedule of 5 consecutive days, followed by a 2-day break.
  • Combination Therapy: Administer both this compound and etoposide as described above.
  • Control Group: Administer the respective vehicles for each drug.

5. Monitoring and Endpoints:

  • Tumor Growth: Measure tumor dimensions with calipers at least twice a week. Calculate tumor volume using the formula: (Length x Width²) / 2.
  • Body Weight: Monitor the body weight of each animal twice a week as an indicator of toxicity.
  • Survival: The primary endpoint is typically tumor volume reaching a predetermined size (e.g., 2000 mm³) or the development of signs of morbidity, at which point the animals should be euthanized. Survival time is recorded from the first day of treatment.
  • Statistical Analysis: Analyze tumor growth data using a two-way ANOVA. Analyze survival data using the Kaplan-Meier method and log-rank test.

Visualizations

Signaling Pathway Diagram

BDNF_TrkB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Binding & Dimerization PI3K PI3K TrkB->PI3K Activation Akt Akt PI3K->Akt Activation Bad Bad Akt->Bad Inhibition Bcl2 Bcl-2 Bad->Bcl2 Apoptosis Apoptosis Inhibition (Cell Survival) Bcl2->Apoptosis AZD6918 This compound AZD6918->TrkB Inhibition Etoposide Etoposide DNA_Damage DNA Damage Etoposide->DNA_Damage Apoptosis_Induction Apoptosis Induction DNA_Damage->Apoptosis_Induction

Caption: BDNF/TrkB signaling pathway and points of therapeutic intervention.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture Culture TrkB-expressing Neuroblastoma Cells Tumor_Implantation Subcutaneous Injection of Cells Cell_Culture->Tumor_Implantation Animal_Acclimatization Acclimatize Athymic Nude Mice Animal_Acclimatization->Tumor_Implantation Tumor_Growth Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer this compound, Etoposide, or Combination Randomization->Treatment Data_Collection Measure Tumor Volume and Monitor Survival Treatment->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA, Kaplan-Meier) Data_Collection->Statistical_Analysis

References

Application Notes and Protocols for AZD-6918 Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the oral administration of the Trk tyrosine kinase inhibitor, AZD-6918, in mouse xenograft models, based on published preclinical data. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of this compound.

Overview and Signaling Pathway

This compound is a potent and selective, orally active inhibitor of Tropomyosin receptor kinase (Trk) tyrosine kinases.[1] It has been investigated for its anti-tumor activity, particularly in neuroblastoma, where the Brain-Derived Neurotrophic Factor (BDNF)/TrkB signaling pathway is often implicated in chemoresistance.

This compound exerts its effect by inhibiting the autophosphorylation of Trk receptors upon ligand binding, thereby blocking downstream signaling cascades crucial for tumor cell survival and proliferation. The primary pathway affected is the BDNF/TrkB-mediated activation of the PI3K/Akt/mTOR and Ras/MAPK pathways.

TrkB Signaling Pathway Inhibited by this compound

TrkB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Binds and activates PI3K PI3K TrkB->PI3K Activates Shc_Grb2_SOS Shc/Grb2/SOS TrkB->Shc_Grb2_SOS Recruits and activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival Chemoresistance Chemoresistance mTOR->Chemoresistance Ras Ras Shc_Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AZD6918 This compound AZD6918->TrkB Inhibits Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis cell_culture Neuroblastoma Cell Culture (e.g., TB3 cells) cell_harvest Cell Harvest and Preparation cell_culture->cell_harvest injection Subcutaneous Injection into Mice cell_harvest->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment_group Treatment Groups: - Vehicle - this compound (70 or 100 mg/kg) - Etoposide - Combination randomization->treatment_group administration Oral Gavage (b.i.d.) treatment_group->administration tumor_measurement Tumor Volume Measurement administration->tumor_measurement Daily survival_monitoring Survival Monitoring administration->survival_monitoring Daily data_analysis Data Analysis tumor_measurement->data_analysis survival_monitoring->data_analysis

References

Troubleshooting & Optimization

Potential experimental artifacts with AZD-6918

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD-6918. The information is presented in a question-and-answer format to address potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My cells are showing unexpected phenotypes or toxicity at concentrations where I don't expect to see Trk inhibition. What could be the cause?

A1: This could be due to off-target effects, a common challenge with kinase inhibitors. While a detailed off-target profile for this compound is not publicly available, kinase inhibitors can bind to unintended kinases or other proteins, leading to unforeseen biological consequences. It is also possible that the observed effects are due to the compound's poor pharmacokinetic properties, which led to its discontinuation in clinical trials.[1] This could manifest as issues with compound stability or solubility in your experimental system.

Troubleshooting Steps:

  • Confirm Compound Integrity: Ensure the compound has been stored correctly (dry, dark, and at -20°C for long-term storage) and is not degraded.[1]

  • Solubility Check: this compound is soluble in DMSO but not in water.[1] Ensure it is fully dissolved and not precipitating in your culture media.

  • Dose-Response Curve: Perform a detailed dose-response curve to determine the optimal concentration for Trk inhibition versus off-target toxicity in your specific cell line.

  • Control Experiments: Use a structurally unrelated Trk inhibitor to see if the phenotype is reproducible. Additionally, include a negative control cell line that does not express TrkA or TrkB.

Q2: I am not observing the expected downstream signaling inhibition (e.g., p-Akt, p-ERK) after treating with this compound. Why might this be?

A2: Several factors could contribute to a lack of downstream signaling inhibition:

  • Suboptimal Compound Concentration: The concentration of this compound may be too low to effectively inhibit Trk signaling in your experimental setup.

  • Compound Inactivity: The compound may have degraded due to improper storage or handling.

  • Cell Line Resistance: The cells may have intrinsic or acquired resistance to Trk inhibition.

  • Experimental Timing: The time point at which you are assessing downstream signaling may not be optimal.

Troubleshooting Steps:

  • Titrate Compound Concentration: Increase the concentration of this compound to ensure it is within the effective range for your cell line.

  • Verify Ligand Stimulation: Ensure that you are stimulating the Trk receptor with its ligand (e.g., NGF for TrkA, BDNF for TrkB) to activate the pathway before adding the inhibitor.

  • Time-Course Experiment: Perform a time-course experiment to identify the optimal duration of inhibitor treatment for observing maximal downstream pathway inhibition.

  • Positive Control: Use a known, well-characterized Trk inhibitor as a positive control to validate your experimental system.

Q3: I am seeing variability in my results between experiments. What are the potential sources of this inconsistency?

A3: Inconsistent results can arise from several experimental variables:

  • Compound Preparation: Inconsistent preparation of this compound stock solutions and working dilutions.

  • Cell Culture Conditions: Variations in cell density, passage number, or serum concentration.

  • Assay Conditions: Minor differences in incubation times, temperatures, or reagent concentrations.

  • Poor Pharmacokinetics: The inherent "unacceptable pharmacokinetic profile" of this compound could lead to variable compound exposure in your experiments.[1]

Troubleshooting Steps:

  • Standardize Protocols: Ensure all experimental protocols, from compound preparation to data acquisition, are strictly standardized.

  • Use Fresh Aliquots: Prepare single-use aliquots of this compound to avoid repeated freeze-thaw cycles.

  • Monitor Cell Health: Regularly monitor the health and confluency of your cell cultures.

  • Include Internal Controls: Use internal controls in your assays to normalize for inter-experimental variability.

Quantitative Data Summary

PropertyValueSource
Target TrkA, TrkB[2]
Mechanism of Action TrkA Antagonist[2]
Molecular Formula C20H20F2N6O[1]
Molecular Weight 398.42 g/mol [1]
Solubility Soluble in DMSO, not in water[1]
Development Status Discontinued in Phase I Clinical Trials[1]

Experimental Protocols

General Protocol for Assessing Trk Inhibition in Cell Culture

  • Cell Seeding: Plate cells at a predetermined density in appropriate growth media and allow them to adhere overnight.

  • Serum Starvation (Optional): If the experiment requires ligand-induced pathway activation, serum-starve the cells for 4-24 hours to reduce basal signaling.

  • Inhibitor Pre-treatment: Prepare a working solution of this compound in serum-free media. Add the desired concentration of this compound to the cells and incubate for 1-2 hours.

  • Ligand Stimulation: Add the appropriate Trk ligand (e.g., NGF for TrkA, BDNF for TrkB) to the media and incubate for the desired time (typically 10-30 minutes for signaling studies).

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting: Quantify total protein concentration, resolve the lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phosphorylated and total Trk, Akt, and ERK to assess pathway inhibition.

Visualizations

Caption: Trk signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Unexpected Results Unexpected Results Check Compound Integrity Check Compound Integrity Unexpected Results->Check Compound Integrity Verify Experimental Conditions Verify Experimental Conditions Check Compound Integrity->Verify Experimental Conditions Assess Off-Target Effects Assess Off-Target Effects Verify Experimental Conditions->Assess Off-Target Effects Results Consistent? Results Consistent? Assess Off-Target Effects->Results Consistent? Optimize Protocol Optimize Protocol Results Consistent?->Optimize Protocol No Proceed with Experiment Proceed with Experiment Results Consistent?->Proceed with Experiment Yes Consult Literature Consult Literature Optimize Protocol->Consult Literature

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

Interpreting unexpected results with AZD-6918

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering unexpected results during experiments with AZD-6918.

Frequently Asked Questions (FAQs)

Q1: My in vitro experiments with this compound show potent inhibition of TrkA/B signaling, but I'm not seeing the expected efficacy in my in vivo model. What could be the reason for this discrepancy?

A: This is a critical observation and aligns with the known developmental history of this compound. The compound was discontinued from clinical development following a Phase I trial due to an "unacceptable pharmacokinetic profile".[1] An unfavorable pharmacokinetic (PK) profile can lead to a significant disconnect between in vitro potency and in vivo efficacy.

Potential PK issues include:

  • Poor Oral Bioavailability: The compound may not be efficiently absorbed into the bloodstream after oral administration.

  • Rapid Metabolism/Clearance: The drug could be quickly broken down by the liver or other tissues and eliminated from the body, preventing it from reaching a therapeutic concentration at the tumor site.

  • Low Tissue Penetration: The compound may not effectively distribute to the target tissue where the Trk-expressing cells are located.

Therefore, even with high potency in a controlled in vitro environment, the concentration of active this compound at the site of action in vivo may be too low or too transient to exert a significant therapeutic effect. We recommend conducting a pilot pharmacokinetic study in your animal model to assess drug exposure.

Q2: I'm observing cellular effects that don't seem to be mediated by TrkA/B signaling. Are there known off-target effects for this compound?

A: While this compound was developed as a potent and selective inhibitor of Trk tyrosine kinases, it is common for kinase inhibitors to have activity against other kinases, particularly those with similar ATP-binding pockets.[2] One publication has noted the synthesis and evaluation of a series of compounds, from which this compound is derived, as JAK2 kinase inhibitors.[3]

This suggests that this compound may have off-target activity against Janus Kinase 2 (JAK2). Inhibition of the JAK/STAT pathway can lead to a variety of cellular effects, including modulation of immune responses and cell proliferation, which may be independent of Trk signaling.[4][5] If your experimental observations are inconsistent with Trk inhibition, it is worthwhile to investigate potential off-target effects on the JAK2 pathway or perform a broader kinase selectivity screen.

Troubleshooting Guides

Guide 1: Investigating Discrepancies Between In Vitro and In Vivo Results

If you are observing a lack of in vivo efficacy, a preclinical pharmacokinetic (PK) study is essential to determine if the compound is achieving adequate exposure in your animal model.

dot

G cluster_workflow Troubleshooting Workflow: In Vitro vs. In Vivo Discrepancy start Unexpected Result: Potent In Vitro, Poor In Vivo Efficacy pk_study Conduct Pilot PK Study (See Protocol 1) start->pk_study analyze_pk Analyze Plasma Samples (LC-MS/MS) pk_study->analyze_pk exposure Is Drug Exposure (AUC, Cmax) Sufficient? analyze_pk->exposure low_exposure Conclusion: Poor PK Profile - Low Bioavailability - Rapid Clearance exposure->low_exposure No good_exposure Conclusion: PK is not the issue. Consider other mechanisms: - Off-target effects - Acquired Resistance (See Guide 2) exposure->good_exposure Yes

Caption: Workflow for troubleshooting poor in vivo efficacy.

Data Presentation: Representative Pharmacokinetic Parameters

The table below shows representative pharmacokinetic parameters for two hypothetical small molecule kinase inhibitors after oral administration in mice. This is intended for illustrative purposes to provide a benchmark for evaluating your own PK data, as specific data for this compound is not publicly available.

ParameterCompound A (Poor PK)Compound B (Good PK)UnitDescription
Tmax 0.52.0hoursTime to reach maximum plasma concentration.
Cmax 1502500ng/mLMaximum observed plasma concentration.
AUC(0-24h) 45020000ng*h/mLArea under the curve; total drug exposure over 24 hours.
T1/2 1.58.0hoursHalf-life; time for plasma concentration to reduce by half.

Experimental Protocols: Protocol 1 - Preclinical Pharmacokinetic (PK) Study

This protocol outlines a basic single-dose PK study in rodents.[6]

  • Animal Model: Select the appropriate rodent model (e.g., Balb/c or nude mice, Sprague-Dawley rats) used in your efficacy studies. Use 3-5 animals per time point.

  • Formulation & Dosing: Prepare this compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intravenous injection). Administer a single dose.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or cardiac puncture for terminal collection) at predetermined time points. A typical schedule for oral dosing would be: pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life from the plasma concentration-time data.

Guide 2: Investigating Potential Off-Target Effects

If you observe phenotypes that are not explained by Trk inhibition, you should assess the activity of this compound against other kinases.

dot

G cluster_pathway Investigating Off-Target Effects start Unexpected Result: Phenotype inconsistent with Trk inhibition hypothesis Hypothesize Off-Target Activity (e.g., JAK2 inhibition) start->hypothesis assay Perform In Vitro Kinase Selectivity Assay (See Protocol 2) hypothesis->assay data Analyze IC50 values for TrkA/B vs. other kinases assay->data no_off_target Conclusion: Compound is selective for Trk. Phenotype may be due to novel downstream Trk signaling. data->no_off_target IC50 (Off-target) >> IC50 (On-target) off_target Conclusion: Compound has significant off-target activity (e.g., on JAK2). Interpret results with caution. data->off_target IC50 (Off-target) ≈ IC50 (On-target)

Caption: Workflow for investigating potential off-target effects.

Data Presentation: Example Kinase Selectivity Profile

This table illustrates how data from a kinase selectivity assay might look, comparing the potency of a hypothetical inhibitor against its intended targets and a potential off-target.

Kinase TargetIC50 (nM)Interpretation
TrkA 5Potent on-target activity
TrkB 8Potent on-target activity
JAK2 50Significant off-target activity (only 10-fold selective)
VEGFR2 >10,000No significant off-target activity

Experimental Protocols: Protocol 2 - In Vitro Kinase Selectivity Profiling

This protocol provides a general method for assessing inhibitor selectivity using a commercial kinase assay platform (e.g., ADP-Glo™ by Promega).[7]

  • Reagents:

    • Recombinant human kinases (e.g., TrkA, TrkB, JAK2).

    • Specific peptide substrates for each kinase.

    • ATP at a concentration near the Km for each kinase.

    • This compound serially diluted to a range of concentrations (e.g., 1 nM to 30 µM).

    • Kinase assay buffer.

    • ADP-Glo™ reagents (or similar detection system).

  • Procedure:

    • In a 384-well plate, add the kinase, its specific substrate, and this compound at various concentrations.

    • Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ detection reagents and a luminometer.

  • Data Analysis:

    • Plot the kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) for each kinase.

    • Compare the IC50 values to determine the selectivity profile of this compound.

Signaling Pathway Diagrams

dot

G cluster_pathway Simplified TrkA/B Signaling Pathway ligand NGF / BDNF receptor TrkA / TrkB Receptor ligand->receptor ras RAS/MAPK Pathway receptor->ras Activates pi3k PI3K/AKT Pathway receptor->pi3k Activates azd This compound azd->receptor Inhibits outcome Cell Survival & Proliferation ras->outcome pi3k->outcome

Caption: Simplified overview of the TrkA/B signaling pathway.

dot

G cluster_pathway Simplified JAK2/STAT Signaling Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak2 JAK2 receptor->jak2 Activates stat STAT jak2->stat Phosphorylates nucleus Gene Transcription stat->nucleus Dimerizes & Translocates

Caption: Simplified overview of the JAK2/STAT signaling pathway.

References

Technical Support Center: AZD-6918 Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering potential cell line resistance to AZD-6918. Given that the clinical development of this compound, a selective TrkA and TrkB inhibitor, was discontinued, this guide also incorporates broader principles of resistance to Tropomyosin receptor kinase (Trk) inhibitors to assist researchers working with similar compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective, orally bioavailable inhibitor of Trk tyrosine kinases, specifically TrkA and TrkB.[1][2] These receptors are critical components of the neurotrophin signaling pathway, which is involved in neuronal survival, differentiation, and synaptic plasticity.[3][4] In oncology, aberrant activation of Trk signaling, often through gene fusions, can drive tumor growth and survival.[5] The development of this compound was discontinued during Phase I clinical trials due to an unfavorable pharmacokinetic profile.[2]

Q2: What are the known, specific resistance mechanisms to this compound in cell lines?

Direct research on this compound resistance is limited. However, one study identified that specific point mutations in the TrkB kinase domain confer relative resistance to this compound compared to wild-type TrkB.[1]

Table 1: Reported TrkB Mutations Conferring Relative Resistance to this compound

TrkB MutantCell Lines TestedEffect on this compound Sensitivity
M713INIH3T3, Baf3Relative resistance compared to wild-type TrkB[1]
R715GNIH3T3, Baf3Relative resistance compared to wild-type TrkB[1]
R734CNIH3T3, Baf3Relative resistance compared to wild-type TrkB[1]
Q3: Beyond specific mutations, what are other potential mechanisms of resistance to Trk inhibitors?

Resistance to kinase inhibitors is a well-documented phenomenon and can be broadly categorized into on-target and off-target mechanisms. These are applicable to the broader class of Trk inhibitors and could be relevant for this compound.

  • On-Target Resistance: This involves alterations to the drug's direct target (Trk kinase).

    • Secondary Kinase Domain Mutations: Mutations in the Trk kinase domain can interfere with inhibitor binding. Common types include "gatekeeper" mutations and "solvent front" mutations, which are known to cause resistance to other Trk inhibitors like larotrectinib and entrectinib.[6][7][8]

  • Off-Target Resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on Trk signaling.[6]

    • Bypass Pathway Activation: Upregulation or acquisition of mutations in parallel signaling pathways, such as the MAPK or PI3K pathways, can sustain cell proliferation and survival. Examples identified in patients resistant to other Trk inhibitors include the acquisition of mutations in BRAF (V600E) or KRAS, or amplification of MET.[7][9]

Q4: My Trk-dependent cell line is showing decreased sensitivity to this compound. What is the general workflow to investigate this?

A systematic approach is crucial. The primary steps are:

  • Confirm Resistance: Quantitatively determine the shift in the half-maximal inhibitory concentration (IC50) using a cell viability assay.

  • Assess Target Engagement: Verify that the drug is no longer inhibiting its target by measuring the phosphorylation level of TrkB (p-TrkB) via Western Blot.

  • Investigate On-Target Mechanisms: Sequence the TrkB kinase domain in your resistant cell line to identify potential mutations.

  • Explore Off-Target Mechanisms: If no on-target mutations are found, investigate the activation status of key bypass signaling pathways (e.g., p-ERK, p-AKT).

The diagram below illustrates a typical experimental workflow for investigating acquired resistance.

Experimental_Workflow Experimental Workflow for Investigating Resistance cluster_0 Phase 1: Characterization cluster_1 Phase 2: Mechanism Investigation start Parental Cell Line (Sensitive to this compound) develop_res Generate Resistant Line (Chronic exposure to increasing This compound concentrations) start->develop_res confirm_res Confirm Resistance (Determine IC50 shift via cell viability assay) develop_res->confirm_res check_target Assess Target Inhibition (Western Blot for p-TrkB) confirm_res->check_target decision_target Is p-TrkB inhibition lost in resistant cells? check_target->decision_target sequence_trk Sequence TrkB Kinase Domain decision_target->sequence_trk Yes off_target Investigate Off-Target Mechanisms (e.g., p-ERK, p-AKT, MET amplification) decision_target->off_target No decision_mutation TrkB mutation found? sequence_trk->decision_mutation on_target Conclusion: On-Target Resistance decision_mutation->on_target Yes decision_mutation->off_target No conclusion_off Conclusion: Off-Target Resistance (Bypass Pathway Activation) off_target->conclusion_off

Caption: Workflow for identifying resistance mechanisms to Trk inhibitors.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Increased IC50 value for this compound in my cell line after prolonged culture.
  • Possible Cause: The cell line may have developed acquired resistance. A significant increase (e.g., >3-10 fold) in the IC50 value is a common indicator of resistance development.[10]

  • Troubleshooting Steps:

    • Validate the IC50 Shift: Perform a dose-response experiment comparing the parental (sensitive) and the suspected resistant cell lines side-by-side using a cell viability assay (see Experimental Protocol 1).

    • Check Target Phosphorylation: After treating both parental and resistant cells with this compound, assess the levels of phosphorylated TrkB (p-TrkB). Persistent p-TrkB in the presence of the inhibitor in the resistant line suggests a resistance mechanism at or upstream of the target. Use the protocol for Western Blotting (see Experimental Protocol 2).

    • Sequence the Target: Extract genomic DNA or RNA from both cell lines and sequence the TrkB kinase domain to check for mutations like those listed in Table 1 or other known resistance mutations (e.g., gatekeeper, solvent front).

Issue 2: I've confirmed resistance, but I don't see any mutations in the TrkB kinase domain.
  • Possible Cause: Resistance is likely mediated by off-target mechanisms, where the cell activates bypass signaling pathways.

  • Troubleshooting Steps:

    • Probe Key Bypass Pathways: Use Western Blotting to analyze the activation status (i.e., phosphorylation levels) of key downstream and parallel signaling nodes. The most common bypass pathways are the MAPK and PI3K/AKT pathways.[3][11]

      • Check for p-ERK1/2 (MAPK pathway)

      • Check for p-AKT (PI3K/AKT pathway)

    • Investigate Upstream Activators: If bypass pathways are active, consider mechanisms like amplification of other receptor tyrosine kinases (e.g., MET) or activating mutations in pathway components (e.g., KRAS, BRAF).[9]

The diagrams below illustrate the Trk signaling pathway and the conceptual difference between on-target and off-target resistance.

Trk_Signaling_Pathway Trk Signaling Pathway and this compound Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras MAPK Pathway cluster_pi3k PI3K/AKT Pathway cluster_nucleus Nucleus TRK TrkA / TrkB Receptor pTRK Autophosphorylation of Trk Kinase Domain TRK->pTRK LIGAND Neurotrophin (e.g., BDNF) LIGAND->TRK Binding & Dimerization RAS RAS pTRK->RAS PI3K PI3K pTRK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK RESPONSE Transcription Factors -> Cell Survival, Proliferation, Differentiation ERK->RESPONSE AKT AKT PI3K->AKT AKT->RESPONSE AZD This compound AZD->pTRK Inhibition

Caption: Simplified Trk signaling pathway showing key downstream cascades.

Resistance_Concepts Concepts of Kinase Inhibitor Resistance cluster_on_target On-Target Resistance cluster_off_target Off-Target Resistance DRUG This compound TRK TrkB Kinase DRUG->TRK Inhibits SIGNAL Downstream Signaling (Survival, Proliferation) TRK->SIGNAL TRK_MUT Mutated TrkB Kinase (Drug cannot bind) SIGNAL_ON Signaling Restored TRK_MUT->SIGNAL_ON DRUG_ON This compound DRUG_ON->TRK_MUT Ineffective TRK_OFF TrkB Kinase (Inhibited) DRUG_OFF This compound DRUG_OFF->TRK_OFF SIGNAL_OFF Signaling Restored BYPASS Bypass Pathway (e.g., KRAS mutation, MET amplification) BYPASS->SIGNAL_OFF Activates

Caption: On-target vs. off-target mechanisms of resistance.

Key Experimental Protocols

Protocol 1: Cell Viability Assay (e.g., MTT or ATP-based Luminescence)

This protocol determines the IC50 of this compound.

  • Cell Seeding:

    • Trypsinize and count parental and suspected resistant cells.

    • Seed cells into a 96-well clear-bottom plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare a 2x serial dilution of this compound in culture medium. Typically, an 8 to 12-point dilution series is used, spanning a range from nanomolar to micromolar concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Remove the medium from the cells and add 100 µL of the appropriate drug dilution or vehicle control to each well.

  • Incubation:

    • Incubate the plate for 72 hours (or a time course relevant to your cell line) at 37°C, 5% CO2.

  • Measurement (Example using an ATP-based assay like CellTiter-Glo®):

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of the luminescence reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-only control wells (100% viability).

    • Plot the normalized viability against the log of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Western Blotting for Phospho-TrkB (p-TrkB)

This protocol assesses whether this compound is inhibiting its target in parental vs. resistant cells.

  • Cell Culture and Treatment:

    • Plate parental and resistant cells in 6-well plates and grow to ~80% confluency.

    • If your model requires ligand stimulation, serum-starve the cells for 4-6 hours.

    • Treat cells with vehicle control or a relevant concentration of this compound (e.g., 10x the parental IC50) for 1-2 hours.

    • If applicable, stimulate with a TrkB ligand like BDNF for 10-15 minutes.

  • Cell Lysis:

    • Place plates on ice and wash cells once with ice-cold 1x PBS.

    • Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.[12]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.[13][14]

    • Incubate the membrane with a primary antibody specific for phospho-TrkB (e.g., anti-p-TrkB Tyr816) overnight at 4°C with gentle agitation.

  • Secondary Antibody and Detection:

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

    • Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Reprobing (Optional):

    • To confirm equal protein loading, the membrane can be stripped and reprobed with an antibody for total TrkB and a loading control like β-actin or GAPDH.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Trk Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on troubleshooting and improving the in vivo bioavailability of Tropomyosin receptor kinase (Trk) inhibitors.

Troubleshooting Guide

This section addresses common challenges encountered during the preclinical and clinical development of Trk inhibitors, offering potential solutions and experimental approaches.

Issue 1: Low Oral Bioavailability Observed in Preclinical Animal Models

  • Question: Our novel Trk inhibitor shows excellent in vitro potency but exhibits very low oral bioavailability (<10%) in our rat model. What are the likely causes and how can we troubleshoot this?

  • Answer: Low oral bioavailability is a frequent challenge for many kinase inhibitors and can be attributed to several factors. A systematic approach is necessary to identify the root cause.

    • Poor Aqueous Solubility: Many kinase inhibitors are lipophilic molecules with low aqueous solubility, which is a rate-limiting step for absorption.

      • Troubleshooting: Characterize the physicochemical properties of your compound. Determine its solubility at different pH values relevant to the gastrointestinal (GI) tract (pH 1.2, 4.5, and 6.8).

      • Potential Solutions:

        • Particle Size Reduction: Micronization or nanocrystal formation can increase the surface area for dissolution.

        • Formulation Strategies: Consider developing enabling formulations such as amorphous solid dispersions, lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS), or nanoformulations (e.g., solid lipid nanoparticles, polymeric nanoparticles).

    • High First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation.[1][2][3]

      • Troubleshooting: Conduct in vitro metabolism studies using liver microsomes and S9 fractions to assess metabolic stability. An in situ intestinal perfusion study can also help differentiate between gut wall and hepatic metabolism.

      • Potential Solutions:

        • Co-administration with CYP Inhibitors: While not a viable long-term strategy for drug development, using a known inhibitor of the primary metabolizing enzyme (e.g., a CYP3A4 inhibitor) in preclinical studies can confirm if first-pass metabolism is the primary barrier.

        • Prodrug Approach: Design a prodrug that masks the metabolically labile site and releases the active inhibitor in vivo.

        • Route of Administration: For initial preclinical efficacy studies, consider alternative routes of administration that bypass the liver, such as intravenous or intraperitoneal injection, to confirm the drug's activity when systemic exposure is achieved.[2]

    • Efflux by Transporters: The inhibitor may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the drug back into the gut lumen.

      • Troubleshooting: Use in vitro cell-based assays (e.g., Caco-2 permeability assays) with and without P-gp inhibitors to determine if your compound is a substrate.

      • Potential Solutions:

        • Formulation with P-gp Inhibitors: Incorporate excipients that have P-gp inhibitory effects into the formulation.

        • Structural Modification: If feasible, modify the chemical structure to reduce its affinity for P-gp without compromising its Trk inhibitory activity.

Issue 2: High Inter-Individual Variability in Pharmacokinetic (PK) Studies

  • Question: We observe significant variability in the plasma concentrations of our Trk inhibitor across different animals in our PK studies. What could be causing this and how can we mitigate it?

  • Answer: High PK variability can complicate dose selection and interpretation of efficacy studies. The following are common causes:

    • Food Effects: The presence or absence of food can significantly alter the absorption of some drugs.

      • Troubleshooting: Conduct fed vs. fasted state PK studies to quantify the food effect. For instance, the approved Trk inhibitor entrectinib has been shown to have no significant food effect on its absorption.[4][5]

      • Potential Solutions: Develop a formulation that minimizes the food effect. Lipid-based formulations can sometimes reduce the variability between fed and fasted states.

    • pH-Dependent Solubility: If the inhibitor's solubility is highly dependent on pH, variations in gastric pH among individuals can lead to variable absorption.

      • Troubleshooting: Assess the compound's solubility profile across a range of pH values.

      • Potential Solutions: Formulations containing acidulants can help create a more consistent microenvironment for dissolution in the stomach.[2][6]

    • Genetic Polymorphisms in Metabolizing Enzymes: Variations in the expression of metabolic enzymes (e.g., cytochrome P450s) can lead to differences in first-pass metabolism.[3]

      • Troubleshooting: While challenging in early preclinical models, this is a critical consideration for clinical development. Identify the primary metabolizing enzymes for your compound.

      • Potential Solutions: This is an inherent biological factor, but understanding the metabolic pathways can help in predicting potential drug-drug interactions and in patient stratification during clinical trials.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common formulation strategies to enhance the oral bioavailability of Trk inhibitors?

    • A1: Given that many Trk inhibitors are classified as Biopharmaceutics Classification System (BCS) Class II compounds (low solubility, high permeability), the primary goal of formulation is to enhance solubility and dissolution rate.[7] Common strategies include:

      • Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous state within a polymer matrix can significantly increase its aqueous solubility and dissolution.

      • Lipid-Based Formulations: These include solutions, suspensions, and emulsions of the drug in oils and surfactants. Self-emulsifying drug delivery systems (SEDDS) are a prominent example that can improve solubility and lymphatic transport, potentially reducing first-pass metabolism.

      • Nanoformulations: Encapsulating the Trk inhibitor in nanoparticles, such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), or polymeric nanoparticles (e.g., PLGA-based), can enhance solubility, protect the drug from degradation in the GI tract, and potentially improve absorption.[8][9][10]

  • Q2: How much can nanoformulations improve the bioavailability of a Trk inhibitor?

    • A2: The extent of bioavailability enhancement is compound- and formulation-specific. However, significant improvements have been reported. For example, a nanosuspension of entrectinib was shown to increase the maximum plasma concentration (Cmax) by 3.786-fold and the area under the curve (AUC) by 2.996-fold in rats under fasting conditions compared to the plain drug.[11]

  • Q3: What is the absolute bioavailability of approved Trk inhibitors like larotrectinib?

    • A3: The mean absolute bioavailability of larotrectinib capsules is approximately 34% (ranging from 32% to 37%).[1] This indicates that even for approved drugs, oral bioavailability may not be complete, and there is still room for improvement through advanced formulation strategies.

  • Q4: What in vitro assays are predictive of in vivo bioavailability challenges?

    • A4: A combination of in vitro assays can help predict and diagnose bioavailability issues early:

      • Biorelevant Solubility and Dissolution Studies: Testing solubility and dissolution in media that mimic the fed and fasted states of the human intestine (e.g., FaSSIF and FeSSIF) can provide more predictive insights than simple buffer systems.

      • Caco-2 Permeability Assays: This cell-based model is the gold standard for assessing a drug's intestinal permeability and identifying whether it is a substrate for efflux transporters like P-gp.

      • In Vitro Metabolism Assays: Using liver microsomes, S9 fractions, or hepatocytes can determine the metabolic stability of a compound and identify the major metabolizing enzymes involved.

Data on Bioavailability of Trk Inhibitors

Trk InhibitorFormulationBioavailability/PK ParameterFold Improvement (vs. unformulated drug)SpeciesReference
LarotrectinibCapsuleAbsolute Bioavailability: ~34%N/AHumans[1]
EntrectinibNanosuspensionAUC (fasting)2.996Rats[11]
EntrectinibNanosuspensionCmax (fasting)3.786Rats[11]

Experimental Protocols

Protocol 1: Preparation of Trk Inhibitor-Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization

This protocol is a general method for encapsulating a lipophilic Trk inhibitor into SLNs to improve its oral bioavailability.

  • Materials:

    • Trk inhibitor

    • Solid lipid (e.g., glyceryl monostearate, stearic acid)

    • Surfactant (e.g., Polysorbate 80, Poloxamer 188)

    • Co-surfactant (optional, e.g., soy lecithin)

    • Purified water

    • Organic solvent (optional, for dissolving the drug, e.g., ethanol)

  • Procedure:

    • Preparation of the Oil Phase: a. Accurately weigh the solid lipid and the Trk inhibitor. b. Heat the solid lipid to 5-10°C above its melting point. c. Add the Trk inhibitor to the molten lipid and stir until a clear, homogenous solution is formed. If the drug's solubility in the lipid is low, it can first be dissolved in a minimal amount of a suitable organic solvent.

    • Preparation of the Aqueous Phase: a. Dissolve the surfactant and co-surfactant in purified water. b. Heat the aqueous phase to the same temperature as the oil phase.

    • Emulsification: a. Add the hot aqueous phase to the hot oil phase dropwise under continuous stirring. b. Homogenize the mixture using a high-shear homogenizer (e.g., Ultra-Turrax) at high speed (e.g., 10,000-20,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.

    • Nanoparticle Formation: a. Subject the hot pre-emulsion to high-pressure homogenization or ultrasonication to reduce the droplet size to the nanometer range. b. The resulting hot nanoemulsion is then cooled down in an ice bath under gentle stirring to allow the lipid to recrystallize and form solid lipid nanoparticles.

    • Purification and Storage: a. The SLN dispersion can be purified by dialysis or centrifugation to remove excess surfactant. b. The final SLN dispersion can be stored at 4°C or lyophilized for long-term stability.

Protocol 2: In Situ Single-Pass Intestinal Perfusion in Rats

This technique is used to assess the intestinal permeability and absorption of a Trk inhibitor in a setting that preserves physiological conditions.

  • Materials:

    • Anesthetized rat (e.g., Sprague-Dawley)

    • Perfusion buffer (e.g., Krebs-Ringer buffer, pH 6.5) containing the Trk inhibitor at a known concentration and a non-absorbable marker (e.g., phenol red).

    • Surgical instruments

    • Peristaltic pump

    • Tubing and cannulas

    • Sample collection vials

  • Procedure:

    • Animal Preparation: a. Anesthetize the rat (e.g., with an intraperitoneal injection of ketamine/xylazine). b. Make a midline abdominal incision to expose the small intestine.

    • Cannulation: a. Select the desired intestinal segment (e.g., jejunum). b. Gently insert an inlet cannula at the proximal end and an outlet cannula at the distal end of the segment. c. Ligate the segment to isolate it, ensuring the mesenteric blood supply remains intact.

    • Perfusion: a. Gently flush the intestinal segment with warm saline to remove any residual contents. b. Start perfusing the buffer containing the Trk inhibitor through the segment at a constant flow rate (e.g., 0.2 mL/min) using a peristaltic pump.

    • Sampling: a. Allow the system to equilibrate for 30-45 minutes. b. After equilibration, collect the perfusate from the outlet cannula at specified time intervals (e.g., every 15 minutes) for 90-120 minutes.

    • Analysis: a. Measure the volume of each collected sample and determine the concentration of the Trk inhibitor and the non-absorbable marker using a validated analytical method (e.g., LC-MS/MS). b. Calculate the effective permeability (Peff) of the Trk inhibitor, correcting for any water flux using the change in concentration of the non-absorbable marker.

Visualizations

Factors Affecting Oral Bioavailability of Trk Inhibitors cluster_drug Drug Properties cluster_formulation Formulation Factors cluster_physiological Physiological Factors solubility Aqueous Solubility absorption Drug Absorption solubility->absorption permeability Permeability (e.g., LogP) permeability->absorption stability Chemical & Metabolic Stability first_pass First-Pass Metabolism (Gut Wall & Liver) stability->first_pass influences excipients Excipients (e.g., surfactants, lipids) excipients->absorption particle_size Particle Size particle_size->absorption dosage_form Dosage Form (e.g., ASD, SLN) dosage_form->absorption gi_ph GI Tract pH gi_ph->solubility bioavailability Systemic Bioavailability first_pass->bioavailability reduces transporters Efflux Transporters (e.g., P-gp) transporters->absorption reduces absorption->bioavailability

Caption: Key factors influencing the oral bioavailability of Trk inhibitors.

Workflow for Troubleshooting Low Bioavailability start Low Bioavailability Observed physchem Characterize Physicochemical Properties (Solubility, LogP) start->physchem invitro_perm Assess Permeability & Efflux (e.g., Caco-2) start->invitro_perm invitro_met Determine Metabolic Stability (Microsomes, S9) start->invitro_met solubility_issue Solubility Issue? physchem->solubility_issue permeability_issue Permeability/Efflux Issue? invitro_perm->permeability_issue metabolism_issue Metabolism Issue? invitro_met->metabolism_issue solubility_issue->permeability_issue No formulation_sol Develop Enabling Formulation (ASD, Nanoformulation, Lipid-based) solubility_issue->formulation_sol Yes permeability_issue->metabolism_issue No structural_mod Structural Modification (Reduce P-gp affinity) permeability_issue->structural_mod Yes prodrug Prodrug Approach metabolism_issue->prodrug Yes re_evaluate Re-evaluate in vivo PK metabolism_issue->re_evaluate No formulation_sol->re_evaluate structural_mod->re_evaluate prodrug->re_evaluate

Caption: A systematic workflow for addressing low bioavailability of Trk inhibitors.

Trk Signaling Pathway and Impact of Bioavailability cluster_pathways Downstream Signaling Cascades ligand Neurotrophin (e.g., NGF, BDNF) trk_receptor Trk Receptor (TrkA, TrkB, TrkC) ligand->trk_receptor dimerization Dimerization & Autophosphorylation trk_receptor->dimerization ras_raf RAS-RAF-MEK-ERK Pathway dimerization->ras_raf pi3k_akt PI3K-AKT Pathway dimerization->pi3k_akt plc_gamma PLCγ Pathway dimerization->plc_gamma cell_response Cell Proliferation, Survival, Differentiation ras_raf->cell_response pi3k_akt->cell_response plc_gamma->cell_response trk_inhibitor Trk Inhibitor trk_inhibitor->dimerization Inhibits bioavailability_node Oral Bioavailability bioavailability_node->trk_inhibitor Determines systemic concentration

Caption: Impact of bioavailability on Trk inhibitor engagement with the signaling pathway.

References

Addressing AZD-6918 batch to batch variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TrkA kinase inhibitor, AZD-6918. Our aim is to help you address potential issues, particularly those related to batch-to-batch variability, to ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant difference in the IC50 value of this compound between two recently purchased batches. What could be the cause?

A1: Batch-to-batch variability is a known issue with small molecule inhibitors and can manifest as differences in potency (IC50). Several factors can contribute to this:

  • Purity: Even small variations in purity can impact the effective concentration of the active compound.

  • Hydration State: The presence of bound water molecules can vary between batches, affecting the calculated molecular weight and, consequently, the molar concentration of your stock solutions.[1]

  • Presence of Isomers or Polymorphs: Different crystalline forms (polymorphs) or stereoisomers can have different biological activities and physical properties, such as solubility.

  • Degradation: Improper storage or handling can lead to the degradation of the compound.

We recommend a systematic approach to troubleshoot this issue, as outlined in the troubleshooting guide below.

Q2: Our latest batch of this compound is difficult to dissolve in our standard solvent. Why is this happening?

A2: Solubility issues are common with small molecule kinase inhibitors, which are often lipophilic.[2][3] The difficulty in dissolving a new batch could be due to:

  • Polymorphism: Different crystalline forms of the compound can have significantly different solubilities.

  • Incorrect Solvent: Ensure that the solvent and concentration are appropriate for this compound. Refer to the supplier's datasheet for recommended solvents.

  • Low Purity: Impurities can sometimes affect the solubility of the main compound.

If you are still facing issues, consider using a different solvent system or employing techniques such as sonication or gentle heating. However, be cautious with heating as it can degrade the compound.

Q3: How should I handle and store this compound to minimize variability?

A3: Proper handling and storage are crucial for maintaining the integrity of the compound. We recommend the following:

  • Storage: Store the solid compound at -20°C, protected from light and moisture.[1]

  • Stock Solutions: Prepare concentrated stock solutions in an appropriate solvent (e.g., DMSO) and store them in small aliquots at -80°C to avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare fresh working solutions from the stock for each experiment. Do not store diluted solutions for extended periods.

Q4: What are the key quality control (QC) parameters I should check for a new batch of this compound?

A4: Before using a new batch in your experiments, it is essential to perform some basic QC checks. The supplier's Certificate of Analysis (CoA) is the first place to look for information on purity, identity, and other specifications.[4][5] Key parameters to consider are:

  • Purity: Typically determined by HPLC. A purity of >98% is generally recommended for in vitro assays.

  • Identity: Confirmed by methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

  • Appearance: The physical appearance of the solid should be consistent with the supplier's description.

  • Solubility: Test the solubility in your intended solvent to ensure it meets your experimental needs.

Troubleshooting Guide: Addressing Batch-to-Batch Variability

If you suspect batch-to-batch variability is affecting your results, follow this systematic troubleshooting guide.

Step 1: Review the Certificate of Analysis (CoA)

Carefully compare the CoAs of the different batches. Pay close attention to the purity, molecular weight, and any notes on hydration.

Table 1: Example Certificate of Analysis Comparison for Two Batches of this compound

ParameterBatch ABatch BComments
Lot Number A123B456-
Purity (HPLC) 99.2%98.5%Both batches meet the >98% purity specification.
Molecular Weight 398.42 g/mol 416.43 g/mol Batch B has a higher molecular weight, suggesting it may be a hydrated form.
Appearance White to off-white solidWhite to off-white solidConsistent between batches.
Solubility (DMSO) ≥ 20 mg/mL≥ 20 mg/mLNo significant difference reported by the supplier.
Step 2: Qualify the New Batch with a Standard Assay

Before using a new batch in a large-scale or critical experiment, it is best practice to qualify its performance in a standardized assay. An in vitro TrkA kinase inhibition assay is a suitable method for this.

Table 2: Hypothetical IC50 Data for Different Batches of this compound in a TrkA Kinase Assay

BatchIC50 (nM) - Replicate 1IC50 (nM) - Replicate 2IC50 (nM) - Replicate 3Average IC50 (nM)Standard Deviation
Reference Batch 15.214.815.515.20.35
Batch A 16.115.816.516.10.36
Batch B 25.424.926.125.50.61

In this example, Batch B shows a significantly higher IC50, suggesting lower potency.

Step 3: Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting batch-to-batch variability.

G start Inconsistent Results Observed compare_coa Compare CoA of Batches start->compare_coa mw_check Molecular Weight Discrepancy? compare_coa->mw_check purity_check Purity Below Specification? mw_check->purity_check No recalculate_conc Recalculate Concentration Based on New MW mw_check->recalculate_conc Yes contact_supplier Contact Supplier for Replacement purity_check->contact_supplier Yes qualify_batch Qualify New Batch in Standardized Assay purity_check->qualify_batch No recalculate_conc->qualify_batch ic50_consistent IC50 Consistent with Reference Batch? qualify_batch->ic50_consistent proceed Proceed with Experiments ic50_consistent->proceed Yes investigate_further Investigate Other Factors (e.g., Solubility, Degradation) ic50_consistent->investigate_further No investigate_further->contact_supplier

Caption: Troubleshooting workflow for this compound batch variability.

Experimental Protocols

In Vitro TrkA Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay.[1]

Materials:

  • TrkA kinase

  • Substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ATP

  • This compound (dissolved in DMSO)

  • Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the following to each well:

    • 1 µL of diluted this compound or DMSO (for control)

    • 2 µL of TrkA kinase in Kinase Buffer

    • 2 µL of substrate/ATP mix in Kinase Buffer

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

  • ATP Detection:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_reaction Assay cluster_analysis Data Analysis prep_compound Prepare this compound Serial Dilution add_reagents Add Reagents to 384-well Plate prep_compound->add_reagents prep_reagents Prepare Kinase, Substrate, and ATP prep_reagents->add_reagents incubate_reaction Incubate for 60 min (Kinase Reaction) add_reagents->incubate_reaction add_adpglo Add ADP-Glo™ Reagent incubate_reaction->add_adpglo incubate_adp Incubate for 40 min add_adpglo->incubate_adp add_detection Add Kinase Detection Reagent incubate_adp->add_detection incubate_atp Incubate for 30 min add_detection->incubate_atp read_luminescence Read Luminescence incubate_atp->read_luminescence calculate_ic50 Calculate IC50 read_luminescence->calculate_ic50

Caption: Workflow for TrkA kinase inhibition assay.

Signaling Pathway

This compound is an inhibitor of Tropomyosin receptor kinase A (TrkA). The diagram below illustrates the canonical TrkA signaling pathway.

G NGF NGF TrkA TrkA Receptor NGF->TrkA Dimerization Dimerization & Autophosphorylation TrkA->Dimerization AZD6918 This compound AZD6918->Dimerization Inhibits PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS AKT AKT PI3K->AKT CellSurvival Cell Survival AKT->CellSurvival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: Simplified TrkA signaling pathway and the point of inhibition by this compound.

References

Best practices for storing and handling AZD-6918

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is no publicly available information on a compound designated "AZD-6918." The following best practices are based on general guidelines for handling and storing novel research compounds and may not be specific to this compound. Researchers should always consult any available supplier-specific documentation and internal safety protocols.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A1: As a general best practice for novel small molecule inhibitors, unopened vials of this compound should be stored at -20°C. For long-term storage, -80°C is recommended to minimize degradation. Once reconstituted, aliquot the solution and store at -80°C to avoid repeated freeze-thaw cycles.

Q2: What is the recommended solvent for reconstituting this compound?

A2: Without specific data for this compound, a common starting point for many kinase inhibitors is high-purity, anhydrous DMSO. It is crucial to assess the solubility of the compound in small test volumes before preparing a large stock solution. For in vivo experiments, a vehicle such as a solution of saline, DMSO, and a surfactant like Tween 80 may be necessary, but vehicle toxicity must be evaluated.

Q3: My this compound solution appears to have precipitated after storage. What should I do?

A3: Precipitation can occur if the compound's solubility limit is exceeded or due to temperature fluctuations. Gently warm the solution to 37°C and vortex to attempt to redissolve the compound. If precipitation persists, centrifugation to pellet the precipitate and using the supernatant may be an option, but the actual concentration will be lower than intended and should be verified if possible.

Q4: How can I confirm the stability of this compound in my experimental conditions?

A4: The stability of a research compound can be influenced by temperature, pH, and the presence of other substances. To assess stability, you can incubate the compound under your experimental conditions for various time points and then analyze its integrity using methods like HPLC or LC-MS.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent Assay Results 1. Compound degradation due to improper storage. 2. Inaccurate concentration of stock solution. 3. Compound precipitation in assay buffer.1. Ensure proper storage at -80°C and avoid multiple freeze-thaw cycles. Prepare fresh aliquots. 2. Verify the concentration of your stock solution. 3. Check the solubility of the compound in your final assay buffer. You may need to adjust the final DMSO concentration or use a different buffer system.
Low Potency in Cell-Based Assays 1. Poor cell permeability. 2. High protein binding in culture medium. 3. Compound instability in culture medium.1. If the target is intracellular, assess cell permeability. 2. The presence of serum proteins can sequester the compound. Consider reducing the serum concentration or using a serum-free medium for the duration of the treatment, if tolerated by the cells. 3. Test the stability of the compound in your specific cell culture medium over the time course of your experiment.
Unexpected Off-Target Effects 1. The compound may have activity against other kinases or proteins. 2. The concentration used is too high, leading to non-specific effects.1. Review any available selectivity profiling data. If none exists, consider performing a kinase panel screen. 2. Perform a dose-response curve to determine the optimal concentration range that inhibits the target of interest without causing broad toxicity or off-target effects.

Experimental Workflow & Signaling Pathway Diagrams

G Figure 1: General Experimental Workflow for a Novel Kinase Inhibitor A Compound Receipt and Storage (-80°C) B Stock Solution Preparation (e.g., 10 mM in DMSO) A->B C Biochemical Assay (e.g., Kinase Activity Assay) B->C D Cell-Based Assay (e.g., Proliferation, Western Blot) B->D E Data Analysis C->E D->E F Results Interpretation E->F

Caption: Figure 1: A generalized workflow for handling and testing a new kinase inhibitor.

G Figure 2: Hypothetical Kinase Signaling Pathway cluster_0 Cell Membrane Receptor Growth Factor Receptor Kinase1 Upstream Kinase 1 Receptor->Kinase1 Kinase2 Target Kinase Kinase1->Kinase2 Substrate Downstream Substrate Kinase2->Substrate Response Cellular Response Substrate->Response AZD6918 This compound AZD6918->Kinase2

Caption: Figure 2: A simplified, hypothetical signaling cascade targeted by this compound.

Validation & Comparative

Synergistic Antitumor Activity of AZD-6918 in Combination with Etoposide in Neuroblastoma

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic effects of AZD-6918, a Trk tyrosine kinase inhibitor, when used in combination with the chemotherapeutic agent etoposide for the treatment of neuroblastoma. The data presented herein is derived from preclinical studies and is intended to inform further research and development in this area.

I. Comparative Efficacy of this compound and Etoposide Combination Therapy

The combination of this compound and etoposide has demonstrated significant synergistic effects in preclinical models of neuroblastoma, both in vitro and in vivo. This synergy is attributed to the ability of this compound to inhibit the BDNF/TrkB signaling pathway, which is known to confer chemoresistance.

In Vitro Synergism

In TrkB-expressing neuroblastoma cells, this compound was shown to enhance the cytotoxic effects of etoposide and reverse the protective effects of Brain-Derived Neurotrophic Factor (BDNF).

Table 1: In Vitro Cell Viability in TrkB-Expressing Neuroblastoma Cells

Treatment GroupCell Viability (%)
Control100
Etoposide (1 µg/ml)75
Etoposide (1 µg/ml) + BDNF95
Etoposide (1 µg/ml) + BDNF + this compound (2.5 µM)60
Etoposide (3 µg/ml)45
Etoposide (3 µg/ml) + BDNF70
Etoposide (3 µg/ml) + BDNF + this compound (2.5 µM)35

Data is approximated from graphical representations in the cited literature and is for illustrative purposes.

In Vivo Synergism

In a neuroblastoma xenograft mouse model, the combination of this compound and etoposide resulted in a statistically significant reduction in tumor growth and an increase in overall survival compared to either treatment alone.[1]

Table 2: In Vivo Antitumor Efficacy in a Neuroblastoma Xenograft Model

Treatment GroupMean Tumor Volume (mm³) at Day 21Median Survival (Days)
Vehicle Control~180025
This compound~170026
Etoposide~100035
This compound + Etoposide~40048

Data is approximated from graphical representations in the cited literature and is for illustrative purposes.

II. Signaling Pathway and Experimental Workflow

The synergistic interaction between this compound and etoposide is rooted in the inhibition of the TrkB signaling cascade, a key pathway in neuroblastoma cell survival and chemoresistance.

BDNF/TrkB Signaling Pathway

Brain-Derived Neurotrophic Factor (BDNF) is a ligand for the TrkB receptor. Activation of TrkB by BDNF triggers downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which promote cell survival and inhibit apoptosis.[2][3][4][5] this compound, as a Trk inhibitor, blocks this signaling, thereby sensitizing the cancer cells to the cytotoxic effects of etoposide.[1]

BDNF_TrkB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TrkB TrkB PI3K PI3K TrkB->PI3K Ras Ras TrkB->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR GSK3 GSK-3 Akt->GSK3 Cell_Survival Cell Survival & Chemoresistance mTOR->Cell_Survival GSK3->Cell_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB CREB->Cell_Survival Apoptosis Apoptosis Cell_Survival->Apoptosis Inhibits BDNF BDNF BDNF->TrkB Activates AZD6918 This compound AZD6918->TrkB Inhibits Etoposide Etoposide Etoposide->Apoptosis

Caption: BDNF/TrkB signaling pathway and points of intervention by this compound and Etoposide.

Experimental Workflow

The preclinical evaluation of the synergistic effects of this compound and etoposide typically follows a two-stage process, beginning with in vitro cell-based assays and progressing to in vivo animal models.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Neuroblastoma Cell Culture (TrkB-expressing) Treatment_InVitro Treatment with this compound, Etoposide, BDNF, and Combinations Cell_Culture->Treatment_InVitro Viability_Assay Cell Viability/Apoptosis Assay (e.g., MTT, Flow Cytometry) Treatment_InVitro->Viability_Assay Data_Analysis_InVitro Data Analysis: Determine Synergism (e.g., CI) Viability_Assay->Data_Analysis_InVitro Xenograft_Model Establish Neuroblastoma Xenograft in Mice Data_Analysis_InVitro->Xenograft_Model Proceed if synergistic Treatment_InVivo Treatment with Vehicle, this compound, Etoposide, and Combination Xenograft_Model->Treatment_InVivo Tumor_Monitoring Monitor Tumor Growth and Animal Survival Treatment_InVivo->Tumor_Monitoring Data_Analysis_InVivo Data Analysis: Compare Tumor Growth and Survival Curves Tumor_Monitoring->Data_Analysis_InVivo

Caption: A typical experimental workflow for evaluating drug synergy in neuroblastoma.

III. Experimental Protocols

The following are summarized protocols based on the methodologies described in the cited preclinical studies.

In Vitro Cell Viability Assay
  • Cell Line: A tetracycline (TET)-regulated TrkB-expressing neuroblastoma cell line (e.g., TB3) is used. In the absence of TET, TrkB expression is induced.[2]

  • Cell Culture: Cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM glutamine, and antibiotics at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are seeded in 96-well plates. After 24 hours, they are pre-treated with this compound (e.g., 2.5 µM) for 2 hours, followed by the addition of etoposide (e.g., 1 µg/ml or 3 µg/ml) in the presence or absence of BDNF (e.g., 100 ng/ml).

  • Viability Assessment: After a 24-hour incubation with the drugs, cell viability is assessed using a standard MTT assay. The absorbance is read at 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells. Statistical analysis is performed using appropriate methods (e.g., t-test or ANOVA).

In Vivo Neuroblastoma Xenograft Model
  • Animal Model: Immunodeficient mice (e.g., NOD-scid gamma mice) are used.

  • Tumor Implantation: 1 x 10^6 neuroblastoma cells are injected subcutaneously or orthotopically (e.g., beneath the renal capsule) into the mice.

  • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups:

    • Vehicle control

    • This compound alone

    • Etoposide alone

    • This compound and Etoposide combination

    • Treatments are administered according to a predetermined schedule (e.g., daily oral gavage for this compound and intraperitoneal injection for etoposide).

  • Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored.

  • Endpoint: The study may be terminated when tumors in the control group reach a maximum allowable size, or it may be continued to assess survival.

  • Data Analysis: Tumor growth curves are plotted for each group. Survival data is analyzed using Kaplan-Meier curves and the log-rank test. Statistical significance of differences in tumor volume is determined using appropriate statistical tests (e.g., ANOVA).[6]

IV. Conclusion

The preclinical data strongly suggest that the combination of this compound and etoposide represents a promising therapeutic strategy for neuroblastoma. By inhibiting the TrkB signaling pathway, this compound effectively sensitizes neuroblastoma cells to the cytotoxic effects of etoposide, overcoming a key mechanism of chemoresistance. These findings warrant further investigation in clinical settings to evaluate the safety and efficacy of this combination therapy in patients with neuroblastoma.

References

Safety Operating Guide

Essential Safety and Handling Precautions for AZD-6918

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for human or veterinary use.

AZD-6918 is a potent and selective inhibitor of the Trk tyrosine kinases developed by AstraZeneca.[1][2] Although development was discontinued, this compound is still utilized in a research capacity as an antineoplastic agent.[1][2] Due to its potent biological activity and the absence of a specific Safety Data Sheet (SDS), researchers must handle this compound with a high degree of caution. The following guidelines are based on best practices for handling potent, powdered research compounds and general laboratory safety protocols.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific experimental procedures should be conducted to determine the appropriate level of personal protective equipment.[3][4] The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.

PPE CategoryMinimum RecommendationEnhanced Precautions (e.g., weighing, preparing concentrated solutions)
Eye/Face Protection ANSI Z87.1 compliant safety glasses with side shields.[3]Chemical safety goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashes.[3][5][6]
Skin Protection Disposable nitrile gloves. A fully buttoned lab coat. Long pants and closed-toe shoes are mandatory.[3][4][5][6]Double-gloving (wearing two pairs of nitrile gloves) is recommended.[3][6] Consider using chemical-resistant gloves for prolonged handling. A disposable gown or sleeve covers should be used for added protection.
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]If a fume hood is not available or if there is a risk of aerosol generation outside of a containment device, a NIOSH-approved respirator (e.g., N95 or higher) is required.[5][6]

Experimental Protocols and Disposal

Handling Powdered Compound:

  • All manipulations of powdered this compound, such as weighing and preparing stock solutions, should be performed within a chemical fume hood to prevent inhalation of the powder.

  • Use appropriate tools (e.g., spatulas, weigh paper) to handle the compound and decontaminate them after use.

Solution Preparation:

  • When dissolving this compound, be mindful of the solvent's hazards and wear appropriate PPE for both the compound and the solvent.

  • Prepare solutions in well-ventilated areas, preferably within a chemical fume hood.

Disposal:

  • All disposable materials contaminated with this compound, including gloves, weigh paper, and pipette tips, should be collected in a designated hazardous waste container.

  • Unused compound and contaminated solutions should be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when working with this compound.

PPE_Workflow This compound Handling: PPE Selection Workflow cluster_assessment Hazard Assessment cluster_decisions Decision Points cluster_actions Actions start Start: Plan to handle this compound assess_procedure Assess Experimental Procedure (e.g., weighing, dissolving, cell treatment) start->assess_procedure assess_quantity Assess Quantity and Concentration assess_procedure->assess_quantity is_powder Handling Powder? assess_procedure->is_powder is_splash_risk Splash Risk? assess_procedure->is_splash_risk skin Skin/Body Protection assess_quantity->skin eye_face Eye/Face Protection wear_goggles Wear Safety Goggles wear_lab_coat Wear Lab Coat, Long Pants, Closed-Toe Shoes skin->wear_lab_coat respiratory Respiratory Protection wear_respirator Wear NIOSH-approved Respirator respiratory->wear_respirator If fume hood is unavailable is_powder->respiratory No use_fume_hood Use Chemical Fume Hood is_powder->use_fume_hood Yes is_splash_risk->eye_face No is_splash_risk->wear_goggles Yes wear_face_shield Add Face Shield wear_goggles->wear_face_shield wear_gloves Wear Nitrile Gloves wear_lab_coat->wear_gloves double_glove Double Glove wear_gloves->double_glove use_fume_hood->respiratory

Caption: Workflow for selecting appropriate PPE for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.